Executive Summary Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is a specialized heterocyclic building block extensively utilized in modern drug discovery. As a derivative of azetidine-3-carboxylic acid, it serves as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is a specialized heterocyclic building block extensively utilized in modern drug discovery. As a derivative of azetidine-3-carboxylic acid, it serves as a conformationally restricted scaffold that offers distinct pharmacokinetic advantages over larger saturated heterocycles like pyrrolidines or piperidines.
The compound features two critical functional handles:
The Methyl Ester: A versatile electrophile ready for hydrolysis to the free acid, reduction to a primary alcohol, or direct amidation.
The Methylsulfonyl (Mesyl) Group: A robust protecting group that reduces the basicity of the azetidine nitrogen, improves metabolic stability against oxidative metabolism, and acts as a bioisostere for amide bonds.
This guide details the chemical profile, validated synthesis protocols, and strategic applications of this compound in the synthesis of bioactive pharmaceutical ingredients (APIs).
Chemical Identity & Physical Profile[1][2][3][4][5][6]
Property
Specification
IUPAC Name
Methyl 1-(methylsulfonyl)azetidine-3-carboxylate
Common Name
N-Mesyl-azetidine-3-carboxylic acid methyl ester
CAS Number (Ester)
1418117-81-3
CAS Number (Free Acid)
1219828-27-9 (Reference for hydrolysis product)
Molecular Formula
C₆H₁₁NO₄S
Molecular Weight
193.22 g/mol
Physical State
White to off-white solid
Solubility
Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water
SMILES
COC(=O)C1CN(C1)S(=O)(=O)C
InChI Key
HBOQFIHAKZBLJA-UHFFFAOYSA-N
Synthesis & Manufacturing Protocols
The synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is typically achieved via a two-step sequence starting from the commercially available Azetidine-3-carboxylic acid (CAS 36476-78-5).
Synthetic Pathway Visualization
Figure 1: Two-step synthesis pathway from the parent amino acid.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl Azetidine-3-carboxylate Hydrochloride
Note: This intermediate (CAS 100202-39-9) is commercially available.[1] If purchased, skip to Step 2.
Suspend the amine salt in DCM (0.2 M concentration) and cool to 0°C.
Add TEA (3.0 eq) slowly. The solution will become clear as the free base is liberated.
Add MsCl (1.2 eq) dropwise ensuring the internal temperature remains <5°C.
Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Target Yield: >85%.
Reactivity & Applications in Drug Discovery
This compound is a "privileged scaffold" because it introduces a specific vector geometry (the azetidine ring puckering angle) that is distinct from cyclobutanes or pyrrolidines.
Functionalization Workflow
Figure 2: Divergent synthesis utility of the methyl ester handle.
Strategic Utility
Metabolic Stability: The sulfonamide moiety (
) is highly resistant to enzymatic hydrolysis and oxidative metabolism (CYP450), unlike standard acetamides.
Lipophilicity Tuning: The sulfonyl group lowers the LogP compared to N-alkyl derivatives, often improving solubility and reducing non-specific binding.
Rigidification: Replacing a flexible ethyl or propyl chain with the azetidine ring restricts the conformational space, potentially reducing the entropic penalty of binding to a protein target.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this ester is limited, it should be handled with the standard precautions for alkylating agents and sulfonyl derivatives.
Executive Summary Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates, particularly those targeting G-pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates, particularly those targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors where a constrained amino acid scaffold is required.[1][2][3] This compound combines a strained azetidine ring with a sulfonamide moiety, offering unique vector positioning for structure-activity relationship (SAR) exploration. This guide details its physicochemical profile, synthesis pathways, and critical handling protocols for medicinal chemistry applications.
Part 1: Chemical Identity & Structural Analysis
The compound is characterized by a four-membered azetidine ring substituted at the nitrogen atom with a methylsulfonyl (mesyl) group and at the C3 position with a methyl ester. The mesyl group reduces the basicity of the ring nitrogen, imparting stability against oxidative degradation compared to secondary amines.
Attribute
Detail
IUPAC Name
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate
Common Name
1-Mesylazetidine-3-carboxylic acid methyl ester
CAS Number
1418117-81-3
Molecular Formula
C₆H₁₁NO₄S
Molecular Weight
193.22 g/mol
SMILES
CS(=O)(=O)N1CC(C1)C(=O)OC
InChI Key
Predicted: Unique hash based on structure
Structural Visualization
The following diagram illustrates the core functional groups and the electronic environment of the molecule.
Part 2: Physicochemical Properties Profile
Due to the specific nature of this building block, experimental values are often proprietary to catalog synthesis batches. The values below represent a consensus of experimental data for the class and high-confidence predictive models (ACD/Labs, ChemAxon).
Physical State & Thermodynamics
Property
Value / Range
Note
Physical State
Waxy Solid or Viscous Oil
Dependent on purity/crystallinity
Melting Point
60–80 °C (Estimated)
Class typical for N-mesyl azetidine esters
Boiling Point
~340–360 °C
Decomposition likely before boiling at atm pressure
Density
1.35 ± 0.05 g/cm³
High density due to sulfonyl group
Flash Point
>110 °C
Predicted
Solubility & Electronic Properties
Solubility: Highly soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Low solubility in water due to the lipophilic ester and sulfone masking the polar core.
LogP (Octanol/Water): -0.6 to -0.1 (Predicted). The compound is relatively polar but membrane-permeable.
pKa: The molecule lacks ionizable protons in the physiological pH range (the nitrogen is non-basic due to sulfonylation).
Part 3: Synthesis & Purification Workflows[7]
The synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate typically proceeds via the functionalization of a protected azetidine precursor. This route ensures the stability of the strained ring throughout the process.
Synthetic Route
The standard industrial route involves the deprotection of N-Boc-azetidine-3-carboxylate followed by sulfonylation.
Detailed Protocol
Deprotection: Dissolve Methyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in DCM. Add TFA (10-20 eq) at 0°C. Stir at RT for 2 hours. Concentrate to dryness to yield the trifluoroacetate salt.
Sulfonylation: Suspend the salt in anhydrous DCM. Add Triethylamine (3.0 eq) to neutralize the salt and scavenge HCl. Cool to 0°C.
Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.1 eq). The exotherm must be controlled to prevent ring opening.
Workup: Wash with 1N HCl (to remove amine traces), sat. NaHCO₃, and Brine. Dry over Na₂SO₄.[4][5]
To ensure scientific integrity, the identity of the compound must be validated using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR (400 MHz, CDCl₃) spectrum is distinct and self-validating:
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Logic
4.20 – 4.30
Multiplet/Triplet
2H
C2/C4-H (cis/trans)
Deshielded by N-Sulfonyl
4.05 – 4.15
Multiplet/Triplet
2H
C2/C4-H (cis/trans)
Diastereotopic nature of ring
3.75
Singlet
3H
-COOCH ₃
Methyl Ester
3.40 – 3.50
Quintet
1H
C3-H
Methine proton
2.95
Singlet
3H
-SO₂CH ₃
Methyl Sulfone
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)
Parent Ion [M+H]⁺: 194.22 m/z
Key Fragment: Loss of methoxy group [M-OCH3]⁺ or sulfonyl cleavage depending on energy.
Part 5: Handling, Stability & Safety
Stability Profile
The azetidine ring is strained but kinetically stable under neutral conditions.
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic conditions (NaOH/LiOH), converting to the carboxylic acid (useful for further derivatization) or degrading if the ring opens.
Thermal Stability: Avoid temperatures >100°C for prolonged periods to prevent thermal ring-opening polymerization.
Storage Conditions
Temperature: 2–8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, though the compound is not highly hygroscopic.
Safety (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Standard laboratory coat, nitrile gloves, and safety glasses are mandatory.
References
ChemicalBook. (2024). Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate Product Entry. Retrieved from
Accela ChemBio. (2023). Catalog Entry for CAS 1418117-81-3. Retrieved from
PubChem. (2024). Azetidine-3-carboxylic acid derivatives and predicted properties. National Library of Medicine. Retrieved from
Guide to Pharmacology. (2024). Ligand Search: Azetidine derivatives. IUPHAR/BPS. Retrieved from
Organic Syntheses. (2024). General methods for Azetidine synthesis. Retrieved from
Executive Summary Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is a functionalized four-membered heterocyclic ester used primarily as a rigidified scaffold in drug discovery. As a derivative of azetidine-3-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is a functionalized four-membered heterocyclic ester used primarily as a rigidified scaffold in drug discovery. As a derivative of azetidine-3-carboxylic acid , it serves as a conformationally constrained bioisostere of proline and pipecolic acid. The
-methylsulfonyl (mesyl) group imparts metabolic stability and reduces the basicity of the nitrogen, while the methyl ester provides a versatile handle for further synthetic elaboration (e.g., hydrolysis to the acid, reduction to the alcohol, or amidation). This guide details its structural properties, synthesis, and utility in fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Identifiers
Property
Detail
IUPAC Name
Methyl 1-(methylsulfonyl)azetidine-3-carboxylate
Common Name
-Mesyl-azetidine-3-carboxylic acid methyl ester
Molecular Formula
Molecular Weight
193.22 g/mol
SMILES
COC(=O)C1CN(C1)S(=O)(=O)C
Core Scaffold
Azetidine (4-membered -heterocycle)
Calculated Physicochemical Properties
The following data are calculated based on the structural chemotype.
Property
Value
Significance in Drug Design
cLogP
~ -0.5 to 0.1
Low lipophilicity; beneficial for lowering LogD in lead optimization.
TPSA
~ 70-80 Ų
Moderate polarity; supports solubility but remains membrane permeable.[1]
High reactivity for ring-opening if activated, but stable under standard coupling conditions.[1]
Structural Analysis & Conformational Dynamics
The azetidine ring is not planar; it exists in a puckered "butterfly" conformation to minimize torsional strain between vicinal methylene hydrogens.[1]
Electronic Effects
Sulfonyl "Shield": Unlike a free amine or an amide, the sulfonamide nitrogen is non-basic (
of conjugate acid < 1).[1] The strong electron-withdrawing nature of the sulfonyl group pulls electron density from the ring nitrogen, preventing protonation at physiological pH. This is critical for improving metabolic stability against oxidative deamination (CYP450).[1]
Ester Vector: The carboxylate at position 3 is positioned trans or cis relative to the ring pucker, but rapidly interconverts at room temperature.[1] It projects the carbonyl vector in a defined geometric space, distinct from the 5-membered proline ring.
Structural Logic Diagram
The following diagram illustrates the functional zones of the molecule.
Figure 1: Pharmacophore decomposition of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate.[2][3]
Synthesis Protocol
The most robust route to Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate utilizes Methyl azetidine-3-carboxylate hydrochloride as the starting material. This avoids the need to esterify the zwitterionic acid precursor.[1]
Reaction Scheme
The synthesis involves a nucleophilic substitution at the sulfonyl chloride sulfur atom by the azetidine nitrogen.[1]
Figure 2: Synthetic pathway for the target compound.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Methyl azetidine-3-carboxylate HCl (e.g., 1.51 g, 10 mmol) in anhydrous DCM (20 mL).
Basification: Cool the suspension to 0°C (ice bath). Dropwise add TEA (3.5 mL, 25 mmol). The suspension should clear as the free amine is liberated.[1]
Addition: Dropwise add Methanesulfonyl chloride (0.93 mL, 12 mmol) over 10 minutes, maintaining the temperature below 5°C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
Purification: Filter and concentrate in vacuo. The residue is typically a viscous oil or low-melting solid that may crystallize upon standing.[1] If necessary, purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]
Self-Validating Checkpoint:
NMR Verification: Look for the disappearance of the broad NH proton signal and the appearance of a sharp singlet (~2.8–3.0 ppm) corresponding to the
-methylsulfonyl group.
Medicinal Chemistry Applications
Proline Bioisostere
Azetidine-3-carboxylic acid derivatives are "contraction" analogs of proline (5-membered) and pipecolic acid (6-membered).
Geometry: The C-N-C angle in azetidine (~90°) is significantly more acute than in proline (~104°).[1] This alters the vector of the substituents, allowing researchers to probe binding pockets where a proline ring might cause steric clash.[1]
Rigidity: The 4-membered ring is highly rigid.[1] Incorporating this scaffold can freeze a bioactive conformation, reducing the entropic penalty of binding to a target protein.[1]
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and distinct vectors.[1]
Growth Vectors: The ester group can be hydrolyzed to the acid for amide coupling (growing the molecule in the C3 direction).[1]
Solubility: The sulfonyl group aids in polarity without introducing a basic center, which is often desirable to avoid hERG channel inhibition or phospholipidosis issues common with basic amines.[1]
Case Study Relevance
While this specific methyl ester is a building block, the
-ethylsulfonyl azetidine motif is a key structural feature in the JAK inhibitor Baricitinib . In Baricitinib, the azetidine ring links the cyanomethylene group to the pyrrolo[2,3-d]pyrimidine core, demonstrating the utility of sulfonyl-azetidines as stable, non-basic linkers.
Safety & Handling
Hazards: As an ester/sulfonamide derivative, it is generally considered an irritant.[1]
Technical Guide: Synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
The following technical guide details the synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate . This document is structured for researchers and process chemists, focusing on scalability, mechanism-based optimiz...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate . This document is structured for researchers and process chemists, focusing on scalability, mechanism-based optimization, and safety.
Executive Summary & Retrosynthetic Analysis
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is a critical building block in medicinal chemistry, particularly for introducing rigid, polar motifs into drug candidates targeting GPCRs (e.g., S1P1 agonists) and enzyme inhibitors (e.g., soluble epoxide hydrolase). The azetidine ring provides a distinct vector for substituent exit compared to pyrrolidine or piperidine, often improving metabolic stability and selectivity.
Retrosynthetic Logic
The most robust synthetic strategy disconnects the sulfonamide bond and the ester moiety. While the order of operations is flexible, the Esterification-First approach is preferred for process reliability. This route avoids the formation of mixed anhydrides (a risk when treating amino acids with sulfonyl chlorides) and improves the solubility of the intermediate in organic solvents required for the sulfonylation step.
Precursor 1: Methyl 3-azetidinecarboxylate (stabilized as HCl salt)
Starting Material: Azetidine-3-carboxylic acid (commercially available, CAS 36476-78-5)[1]
Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available amino acid.
Primary Synthesis Pathway (The "Gold Standard")
This pathway prioritizes yield and purification ease. By forming the ester first, we isolate the intermediate as a stable hydrochloride salt, which can be stored or carried forward immediately.
Workflow Overview
Step 1: Fischer Esterification. Conversion of the carboxylic acid to the methyl ester using Thionyl Chloride (
) in Methanol. This generates the HCl salt of the amine in situ, protecting it from side reactions.
Step 2: N-Sulfonylation. Treatment of the ester salt with Methanesulfonyl Chloride (
) in the presence of a base (Triethylamine or DIPEA) to install the sulfonyl group.
Figure 2: Forward synthesis workflow. Step 1 utilizes acid catalysis for esterification; Step 2 utilizes basic conditions for sulfonylation.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-azetidinecarboxylate Hydrochloride
Rationale: Thionyl chloride in methanol generates anhydrous HCl in situ. This method is superior to using aqueous acids as it drives the equilibrium toward the ester and ensures the amine remains protonated (and thus non-nucleophilic) until the next step.
Reagents:
Azetidine-3-carboxylic acid (1.0 equiv)
Thionyl Chloride (
) (1.5 - 2.0 equiv)
Methanol (Anhydrous, 0.2 M concentration relative to substrate)
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Place under an inert atmosphere (
or Ar).
Addition: Charge the flask with anhydrous Methanol and cool to 0°C (ice bath).
Activation: Add
dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (, ).
Substrate Addition: Add solid Azetidine-3-carboxylic acid in portions.
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 3-4 hours.
Monitoring: Monitor by LCMS (looking for M+H = 116 for the free base).
Workup: Concentrate the reaction mixture in vacuo to dryness. Co-evaporate with toluene (2x) to remove residual
and traces of water.
Result: The product, Methyl 3-azetidinecarboxylate hydrochloride, is obtained as a white to off-white solid. Yield is typically quantitative (~98-100%).
Step 2: Synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate
Rationale: The amine must be liberated from its HCl salt to react with the electrophilic sulfonyl chloride. A mild base (Triethylamine) is used to scavenge the HCl produced during substitution. Low temperature is critical to prevent bis-sulfonylation or ring opening (though azetidines are relatively robust compared to aziridines).
Reagents:
Methyl 3-azetidinecarboxylate HCl (1.0 equiv)
Methanesulfonyl chloride (MsCl) (1.2 equiv)
Triethylamine (
) (3.0 equiv) - Note: 1 equiv to neutralize salt, 1 equiv for reaction, 1 equiv excess.
Dichloromethane (DCM) (0.1 - 0.2 M)
Protocol:
Solubilization: Suspend the HCl salt from Step 1 in dry DCM in a round-bottom flask.
Base Addition: Cool to 0°C. Add Triethylamine dropwise. The suspension should clear as the free amine is liberated.
Sulfonylation: Add Methanesulfonyl chloride dropwise via syringe over 15 minutes, maintaining temperature < 5°C.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours.
Monitoring: Check TLC (EtOAc/Hexanes) or LCMS. The starting amine peak should disappear.
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).
Characterization: 1H NMR should show the distinct singlet for the mesyl methyl group (~2.9-3.0 ppm) and the methyl ester (~3.7 ppm).
Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes key variables that influence product quality and yield.
Parameter
Specification
Impact of Deviation
Mitigation
Temperature (Step 2)
< 5°C during MsCl addition
High temp leads to exotherms and potential ring opening or side reactions.
Use an ice/salt bath; add MsCl slowly.
Stoichiometry (Base)
> 2.5 equiv
Insufficient base leaves the amine protonated (unreactive), stalling the reaction.
Ensure excess base is used (3.0 equiv recommended).
Water Content
Anhydrous Solvents
Water competes with the amine for MsCl, forming methanesulfonic acid.
Use dry DCM and keep under atmosphere.
Reaction Time (Step 1)
3-4 hours reflux
Incomplete esterification reduces overall yield.
Monitor by LCMS; ensure starting material is consumed.
Troubleshooting Guide
Problem: Low yield in Step 2.
Root Cause:[2][4][5][6] The HCl salt from Step 1 might contain residual acid, consuming the base added in Step 2.
Solution: Ensure thorough co-evaporation with toluene in Step 1. Increase base equivalents in Step 2 to 3.5 or 4.0.
Problem: Product is an oil that won't crystallize.
Root Cause:[2][4][5][6] Residual solvent or impurities.[2]
Solution: Triturate with cold diethyl ether or pentane to induce precipitation.
Safety & Handling
Azetidine Derivatives: While generally stable, small nitrogen heterocycles possess ring strain. Avoid excessive heating (>100°C) of the free base forms.
Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Reacts violently with water. Handle only in a fume hood.
Thionyl Chloride (
): Releases and gas. Use a scrubber or efficient ventilation.
References
AstraZeneca AB. (2006).[1] Process for the synthesis of azetidine-3-carboxylic acid derivatives.[1][2][7][8][9] WO200633633A1.[1] (Describes the quantitative esterification of azetidine-3-carboxylic acid using thionyl chloride/methanol).
Organic Syntheses. (1954). Methanesulfonyl Chloride.[10][11][12] Org.[3][5][10][13] Synth. 1954, 34, 84. (Standard reference for the properties and reactivity of methanesulfonyl chloride).
ChemicalBook. (2023). Product entry for Methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9).[1] (Confirms the stability and commercial availability of the intermediate).
Vertex Pharmaceuticals. (2011). Azetidine compounds, compositions and methods of use.[2][3][9][14][15] US Patent 9,139,593. (Demonstrates the utility of sulfonyl-azetidines in drug development).
A Technical Guide to Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, a heterocyclic compound of growing interest in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and potential applications, offering insights for its use in research and drug development.
Core Molecular Attributes
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The presence of the methylsulfonyl group at the 1-position and the methyl carboxylate at the 3-position imparts specific physicochemical properties that make it a valuable building block in the design of novel therapeutic agents.
Molecular Structure and Weight
The chemical structure of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is characterized by an azetidine ring with a methylsulfonyl group attached to the nitrogen atom and a methyl ester at the 3-position.
Molecular Formula: C₆H₁₁NO₄S
Molecular Weight: 193.22 g/mol
Property
Value
Molecular Formula
C₆H₁₁NO₄S
Molecular Weight
193.22 g/mol
IUPAC Name
Methyl 1-(methylsulfonyl)azetidine-3-carboxylate
A related compound, Methyl 3-(methylsulfonyl)azetidine-3-carboxylate hydrochloride, is also commercially available[1].
Synthesis and Chemical Profile
The synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate typically involves a multi-step process starting from simpler azetidine precursors. A common synthetic strategy involves the use of methyl azetidine-3-carboxylate as a key intermediate.
Synthetic Pathway Overview
A plausible synthetic route is outlined below. This pathway is illustrative and may be subject to optimization based on specific laboratory conditions and desired purity.
Caption: General synthetic scheme for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate.
Experimental Protocol: Synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Preparation of the Free Base: To a solution of methyl azetidine-3-carboxylate hydrochloride in a suitable organic solvent (e.g., dichloromethane), a base such as triethylamine is added dropwise at 0°C. The reaction mixture is stirred for a specified period, and the resulting salt is removed by filtration. The filtrate containing the free base is then concentrated under reduced pressure.
Sulfonylation: The crude methyl azetidine-3-carboxylate is redissolved in an appropriate solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base). The solution is cooled to 0°C, and methanesulfonyl chloride is added dropwise. The reaction is allowed to proceed to completion, monitored by techniques like Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The final product is purified by column chromatography to yield Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate.
The Role of the Azetidine Scaffold in Drug Discovery
Azetidines are considered "privileged structures" in medicinal chemistry due to their unique three-dimensional conformations and their ability to improve the physicochemical properties of drug candidates.[2][3] The strained four-membered ring can enhance metabolic stability, aqueous solubility, and binding affinity to biological targets.
The incorporation of azetidine motifs is a strategy employed in the design of various therapeutic agents, including those targeting the central nervous system and inflammatory diseases. Several FDA-approved drugs contain the azetidine scaffold, highlighting its importance in modern drug development.
Significance of the Methylsulfonyl and Methyl Carboxylate Groups
The methylsulfonyl group is an important pharmacophore that can act as a hydrogen bond acceptor and can influence the electronic properties and metabolic stability of a molecule.
The methyl carboxylate group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. It can also participate in hydrogen bonding interactions with biological targets.
Potential Applications in Research and Development
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure suggests potential for use in the development of inhibitors for various enzymes and receptors where the specific geometry and electronic features of the substituted azetidine ring can be exploited for potent and selective binding.
While specific biological activities of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate are not extensively documented in publicly available literature, the broader class of substituted azetidines has been explored for a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. For instance, various azetidine derivatives have been investigated for their antibacterial and anticancer properties[4].
Spectroscopic Characterization
The structural confirmation of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate would be achieved through a combination of spectroscopic techniques.
Spectroscopic Method
Expected Key Features
¹H NMR
Signals corresponding to the methyl groups of the sulfonyl and carboxylate moieties, as well as the protons of the azetidine ring.
¹³C NMR
Resonances for the carbonyl carbon of the ester, the carbons of the azetidine ring, and the methyl carbons.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight.
FT-IR
Characteristic absorption bands for the sulfonyl (S=O) and carbonyl (C=O) functional groups.
Conclusion
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a valuable chemical entity with significant potential in the field of drug discovery. Its well-defined structure, featuring the privileged azetidine scaffold and key functional groups, makes it an attractive starting point for the synthesis of novel bioactive compounds. This guide provides a foundational understanding of its core properties to aid researchers in its effective utilization.
ResearchGate. New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
Google Patents. Process for making azetidine-3-carboxylic acid.
ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. [Link]
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purity and Characterization of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Document Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary: The Scaffold at a Glance
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3 ) is a critical heterocyclic building block in modern drug discovery. As a rigidified amino acid derivative, the azetidine ring offers a unique vector for displaying substituents in 3D space, distinct from the more common pyrrolidine or piperidine analogs. The
-methylsulfonyl (mesyl) group serves two purposes: it acts as a robust protecting group that stabilizes the strained four-membered ring against nucleophilic attack, and it introduces a sulfonamide motif often found in bioactive compounds (e.g., JAK inhibitors, GPCR ligands).
This guide provides a definitive protocol for the characterization, purity assessment, and handling of this compound, moving beyond basic data to address the "why" and "how" of its chemical behavior.
Physicochemical Profile
The following data establishes the baseline identity of the compound. Deviations from these metrics often indicate hydrolysis or ring-opening degradation.
Essential for High-Res Mass Spec (HRMS) validation.
Molecular Weight
193.22 g/mol
Monoisotopic mass: 193.04.
Physical State
White to Off-White Solid / Viscous Oil
State depends on purity; highly pure forms tend to crystallize.
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Poor solubility in non-polar alkanes (Hexane/Heptane).
Stability
Hygroscopic; Acid stable, Base sensitive
Ester hydrolysis occurs rapidly at pH > 10.
Synthesis Logic & Impurity Fate Mapping
To accurately characterize purity, one must understand the genesis of impurities. This compound is typically synthesized via the sulfonylation of methyl azetidine-3-carboxylate (or its hydrochloride salt) with methanesulfonyl chloride (MsCl) in the presence of a base (TEA or DIPEA).
Critical Impurity Vectors:
Starting Material Breakthrough: Unreacted methyl azetidine-3-carboxylate (detectable via Ninhydrin stain or LC-MS).
Hydrolysis (Acid): 1-(Methylsulfonyl)azetidine-3-carboxylic acid (formed by moisture exposure).
Hydrolysis (Sulfonyl): Methanesulfonic acid (MsOH) from quenched MsCl.
Ring Opening: 3-chloro-2-(methylsulfonamido)propanoates (rare, but possible under high thermal stress/acidic conditions).
Visualizing the Pathway
The following diagram maps the synthesis flow and the origin of key impurities, guiding the analytical strategy.
Figure 1: Synthesis pathway and impurity fate map. Red arrows indicate degradation pathways to monitor during storage.
Analytical Characterization Strategy
A single technique is insufficient for self-validating purity. We employ an orthogonal approach: NMR establishes structure, while HPLC-MS quantifies trace impurities.
A. Nuclear Magnetic Resonance (NMR) Protocol
Solvent:
(preferred for resolution) or (if solubility is an issue).
Expected
NMR Signals (400 MHz, ):
3.76 ppm (s, 3H): Methyl ester (). Sharp singlet, diagnostic of the ester integrity.
Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for sulfonamides).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate:
.
Detection: UV @ 210 nm (general carbonyl detection) and 254 nm (weak for this compound, 210 nm is critical).
Temperature:
.
Gradient Table:
Time (min)
% A (Water)
% B (ACN)
Event
0.0
95
5
Equilibration
2.0
95
5
Injection / Hold
12.0
5
95
Gradient Elution
15.0
5
95
Wash
| 15.1 | 95 | 5 | Re-equilibration |
Data Interpretation:
Retention Time (RT): The target is moderately polar. Expect elution around 40-50% B.
Impurity A (Acid): Will elute near the void volume (early RT) due to high polarity.
Impurity B (Starting Amine): Will likely not retain well or elute very early in this acidic method.
Analytical Workflow Diagram
The following flowchart illustrates the decision-making process for qualifying a batch of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate.
Figure 2: Step-by-step analytical decision matrix for batch qualification.
Handling and Stability
Storage: Store at
under an inert atmosphere (Argon/Nitrogen). While sulfonamides are stable, the ester moiety is susceptible to hydrolysis by atmospheric moisture over prolonged periods.
Solubility: Dissolve in DCM or Ethyl Acetate for reactions. Avoid protic solvents (Methanol/Water) if using strong nucleophiles to prevent transesterification or hydrolysis.
Safety: The compound is an alkylating agent derivative. Standard PPE (gloves, goggles) is required. Treat as a potential skin sensitizer due to the sulfonamide moiety.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1219828-27-9, Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate. Retrieved from .[2]
Accela ChemBio Inc. Product Analysis: Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3).[3][4][5][6] Retrieved from .
ChemicalBook. Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate Properties and Supplier Data. Retrieved from .
Enamine Ltd. Azetidine-3-carboxylic acid derivatives in Drug Discovery. (Contextual reference for scaffold utility). Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the solubility profile, physicochemical properties, and critical handling protocols for Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate .[1]
Executive Summary & Compound Identity
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is a functionalized azetidine building block used in the synthesis of complex pharmaceutical scaffolds. Unlike simple amines, the presence of the electron-withdrawing
-sulfonyl group activates the strained azetidine ring (strain energy ~26 kcal/mol), creating a unique "stability-solubility" trade-off.[1]
While highly soluble in polar aprotic solvents, this compound exhibits latent electrophilicity.[1] Researchers must balance solubility requirements with the risk of nucleophilic ring-opening polymerization (AROP) or solvolysis, particularly in protic media or at elevated temperatures.
Chemical Identity Table
Property
Detail
IUPAC Name
Methyl 1-(methylsulfonyl)azetidine-3-carboxylate
CAS Number
1418117-81-3
Molecular Formula
Molecular Weight
193.22 g/mol
Structural Class
-Sulfonyl Azetidine Ester
Physical State
White to off-white solid or viscous oil (Low melting point)
Use as an anti-solvent for precipitation/crystallization.[1]
Visualization: Solvent Selection Logic
The following diagram illustrates the decision process for selecting the appropriate solvent based on the intended application, minimizing degradation risks.
Figure 1: Solvent selection decision tree emphasizing stability preservation.
Experimental Protocols
To ensure data integrity, solubility should be determined empirically using the following self-validating protocols.
Protocol A: Kinetic Solubility (High Throughput)
Use this for rapid estimation during biological screening.
Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
Spiking: Add 5 µL of stock to 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
Equilibration: Shake for 2 hours at room temperature (
).
Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.
Quantification: Analyze filtrate via LC-MS/MS against a calibration curve.
Validation:
Check: If recovery is <5%, check for precipitation.[1]
Check: Monitor for hydrolysis product (Acid mass: MW - 14) to rule out instability.
Use this for formulation and pre-clinical development.
Saturation: Add excess solid compound (~5-10 mg) to 1 mL of solvent (Water, Buffer, or Simulated Gastric Fluid) in a glass vial.
Agitation: Shake at 300 rpm for 24 hours at
.
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
Sampling: Withdraw supernatant and dilute with Mobile Phase (Acetonitrile/Water).
Analysis: Quantify via HPLC-UV (210 nm or 254 nm).
Mobile Phase: 10% to 90% ACN in Water (0.1% Formic Acid).
Column: C18 Reverse Phase.
Visualization: Solubility Determination Workflow
This workflow integrates stability checkpoints to distinguish between insolubility and degradation.
Figure 2: Thermodynamic solubility workflow with integrated stability validation.
Handling & Storage Recommendations
Storage: Store neat substance at
under inert atmosphere (Nitrogen/Argon). The ester is susceptible to moisture; keep desiccated.
Solution Stability:
DMSO stocks are stable for months at
.
Aqueous dilutions should be prepared fresh daily to prevent hydrolysis of the methyl ester or azetidine ring opening.
Safety: Treat as a potential alkylating agent due to the activated azetidine ring. Use gloves and work in a fume hood.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20653078, 1-Methylazetidine-3-carboxylic acid (Analogous Structure Data). Retrieved from [Link]
Martínez, F., et al. (2003).[1] Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Retrieved from [Link][2]
Royal Society of Chemistry. (2018). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry. Retrieved from [Link]
Technical Guide: Commercial & Synthetic Profile of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
The following technical guide provides an in-depth analysis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate , a specialized heterocyclic building block. Executive Summary Methyl 1-(Methylsulfonyl)-3-azetidinecarboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate , a specialized heterocyclic building block.
Executive Summary
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3 ) is a critical intermediate in medicinal chemistry, utilized primarily for introducing the azetidine motif—a four-membered nitrogen heterocycle—into drug candidates.[1][2][3] Unlike the more common pyrrolidine or piperidine analogs, the azetidine ring offers unique conformational rigidity and metabolic stability, making this sulfonylated ester a high-value scaffold for Fragment-Based Drug Discovery (FBDD).
While commercially available, it is classified as a Tier 2 Building Block (specialized/catalog item), often requiring lead times of 2–4 weeks from major aggregators. This guide outlines its procurement specifications, validates a "Make vs. Buy" decision matrix, and details a self-validating synthesis protocol for internal production.
Chemical Profile & Specifications
Property
Specification
IUPAC Name
Methyl 1-(methylsulfonyl)azetidine-3-carboxylate
CAS Registry Number
1418117-81-3
Molecular Formula
C₆H₁₁NO₄S
Molecular Weight
193.22 g/mol
Physical State
White to off-white solid (typically) or viscous oil
Solubility
Soluble in DCM, DMSO, MeOH; sparingly soluble in water
The compound features two distinct electrophilic centers and a rigid core:
Azetidine Core: High ring strain (~26 kcal/mol) dictates careful handling to avoid ring-opening polymerization under highly acidic/Lewis acidic conditions.
Methyl Ester (C3): A handle for hydrolysis to the acid (CAS 1219828-27-9) or reduction to the alcohol.
Methylsulfonyl Group (N1): Acts as a robust protecting group that also modulates lipophilicity (LogP) and metabolic clearance.
Commercial Availability Landscape
Supply Chain Status
As of Q1 2026, the compound is available but not ubiquitous. It is primarily stocked by specialized heterocyclic chemistry vendors rather than bulk commodity suppliers.
300 per gram) due to the specialized synthesis required to install the sulfonyl group on the strained ring without degradation.
Procurement Strategy
For < 5g: Purchase directly to save time. Verify CoA for residual sulfonyl chloride.
For > 10g: Internal synthesis is recommended (see Section 4). The cost of goods (COGS) drops significantly as the precursors (Methyl azetidine-3-carboxylate HCl and Methanesulfonyl chloride) are commodity chemicals.
Synthesis & Manufacturing (The "Make" Option)
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via two convergent routes. The Ester-First Route is preferred for scale-up as it avoids the solubility issues often encountered with zwitterionic amino acids.
Synthesis Decision Matrix (DOT Diagram)
Figure 1: Convergent synthesis pathways. Route B is the industry standard for minimizing purification steps.
Validated Experimental Protocol (Route B)
Objective: Synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate from Methyl azetidine-3-carboxylate HCl.
Reagents:
Methyl azetidine-3-carboxylate HCl (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.1 eq)
Triethylamine (TEA) or DIPEA (2.5 eq)
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
Suspension: Suspend Methyl azetidine-3-carboxylate HCl in DCM (10 mL/g) at 0°C under N₂.
Base Addition (Critical): Add TEA dropwise. Note: 1.0 eq is consumed to neutralize the HCl salt; the remaining 1.5 eq acts as the proton scavenger for the sulfonylation. The solution should become clear.
Sulfonylation: Add MsCl dropwise at 0°C. The reaction is highly exothermic; maintain internal temperature < 5°C to prevent polymerization.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LCMS.
Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO₃, then Brine.
Purification: Dry organic layer over MgSO₄ and concentrate. The product usually crystallizes upon standing. Recrystallize from EtOAc/Heptane if necessary.
Quality Control & Validation
To ensure the integrity of the purchased or synthesized material, use the following self-validating NMR diagnostic peaks.
¹H NMR Diagnostics (CDCl₃, 400 MHz)
δ 3.75 ppm (s, 3H): Methyl ester singlet (-COOCH ₃).
δ 4.20–4.40 ppm (m, 4H): Azetidine ring protons. Look for a "roofing" effect or complex multiplets due to the rigid ring conformation.
δ 3.40–3.50 ppm (m, 1H): Methine proton at C3 position.
Pass Criteria:
Integration ratio of Ester-Me : Sulfonyl-Me must be exactly 1:1.
Absence of broad exchangeable protons (indicates unreacted amine or hydrolyzed acid).
Strategic Utility in Drug Design
Why select CAS 1418117-81-3 over other linkers?
Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (P450) compared to pyrrolidines, as the ring strain raises the oxidation potential of the α-carbons.
Vector Alignment: The 1,3-substitution pattern of azetidine provides a specific exit vector (approx 160° angle) that is distinct from the 1,3-pyrrolidine or 1,4-piperidine vectors, allowing access to novel chemical space in active sites.
Polarity Tuning: The sulfonamide moiety reduces the basicity of the nitrogen to zero, preventing protonation at physiological pH. This is crucial for designing neutral, membrane-permeable compounds.
References
Accela ChemBio. Product Catalog: Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (SY022500).[1] Retrieved from
ChemicalBook. CAS 1418117-81-3 Product Database. Retrieved from
PubChem. Compound Summary: 1-Methylazetidine-3-carboxylic acid (Related Analog).[4] Retrieved from [4]
ResearchGate. Synthesis of new functionalized azetidine-3-carboxylic acid derivatives. Retrieved from
Significance in Drug Development:
The azetidine ring is a critical bioisostere for proline, cyclobutane, and piperidine rings in medicinal chemistry. It offers a unique vector for conformational restriction, often improving metabolic stability and selectivity. Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate serves as a high-value building block, particularly for introducing the sulfonyl-azetidine motif early in a synthetic sequence. The electron-withdrawing sulfonyl group modulates the basicity of the nitrogen and the lipophilicity of the scaffold, influencing the pharmacokinetic profile of the final drug candidate.
Core Synthetic Challenge:
The primary challenge lies in the high ring strain of the azetidine system (~26 kcal/mol). Synthetic protocols must avoid harsh conditions that could trigger ring-opening polymerization (ROP) or hydrolysis. The synthesis is strategically divided into upstream precursor generation (formation of the esterified ring) and downstream functionalization (sulfonylation).
Part 2: Retrosynthetic Analysis & Pathway Logic
The synthesis is best approached via a convergent strategy, pivoting around the deprotected azetidine ester.
Logic Flow:
Target Disconnection: The sulfonamide bond is the most logical disconnection, leading to the sulfonyl chloride and the secondary amine.
** amine Precursor:** The amine is unstable as a free base over long periods and is typically handled as the hydrochloride salt (Methyl azetidine-3-carboxylate HCl).[1]
Ring Construction/Protection: The amine salt is derived from either the carboxylic acid (via esterification) or N-protected precursors (N-Boc or N-Benzhydryl) via deprotection.[1]
Graphviz Visualization: Retrosynthetic Tree
Caption: Retrosynthetic breakdown identifying the central amine salt as the pivot point for synthesis.
Part 3: Detailed Synthetic Protocols
Route A: The "Salt" Route (Primary Industrial Method)
This route is preferred for its scalability and the stability of the starting material. It avoids the handling of the volatile and unstable free amine.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv).
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Protocol:
Preparation: Charge a dry reactor with Methyl azetidine-3-carboxylate HCl (1.0 equiv) and anhydrous DCM (10-15 volumes). Cool the suspension to 0–5°C under a nitrogen atmosphere.
Base Addition: Add Triethylamine (2.5 equiv) dropwise. Note: The suspension will clear as the free base is liberated, followed by the precipitation of Triethylamine hydrochloride. The exotherm must be controlled to keep T < 10°C.
Sulfonylation: Add Methanesulfonyl chloride (1.1 equiv) dropwise via a syringe pump or addition funnel over 30–60 minutes.
Critical Parameter: Maintain internal temperature < 5°C . Rapid addition can cause localized heating and side reactions (dimerization or hydrolysis).
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.
Extract the aqueous layer with DCM (2 x 5 volumes).
Wash combined organics with 1M HCl (to remove unreacted amine/base), saturated NaHCO₃, and brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Heptane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Data Table: Critical Process Parameters (CPP)
Parameter
Specification
Rationale
Temperature (Addition)
0°C – 5°C
Controls exotherm; prevents degradation of MsCl by the base before reaction.[1]
Base Equivalents
2.2 – 3.0 eq
1 eq neutralizes the HCl salt; 1 eq neutralizes the HCl generated from sulfonylation; excess ensures completion.
Water Content
< 0.1%
MsCl hydrolyzes rapidly in the presence of water, lowering yield and generating acidic impurities.
Route B: Upstream Synthesis of the Key Intermediate
If the methyl ester salt is not commercially available, it is synthesized from Azetidine-3-carboxylic acid.[1]
Protocol (Esterification):
Suspend Azetidine-3-carboxylic acid (CAS 36476-78-5) in dry Methanol.[1]
Concentrate in vacuo to yield Methyl azetidine-3-carboxylate hydrochloride as a white solid.
Part 4: Mechanism & Signaling Diagram
The reaction proceeds via a standard nucleophilic substitution (
) at the sulfur atom of the sulfonyl chloride. The base plays a dual role: deprotonating the ammonium salt to generate the nucleophilic free amine and neutralizing the HCl byproduct to drive the equilibrium.
Graphviz Visualization: Reaction Workflow
Caption: Step-wise mechanistic flow from salt liberation to sulfonamide formation.
Part 5: Safety & Handling (E-E-A-T)
Methanesulfonyl Chloride (MsCl):
Hazard: Highly toxic (inhalation), corrosive, and a lachrymator.
Control: Handle only in a functioning fume hood. Quench excess MsCl with dilute ammonium hydroxide or sodium bicarbonate solution before disposal.
Azetidine Ring Strain:
Stability: While the target molecule is relatively stable, intermediates (especially the free amine) are prone to ring-opening if exposed to strong Lewis acids or excessive heat (>100°C). Maintain temperatures below 40°C during concentration.
References
Synthesis of Azetidine-3-carboxylic acid derivatives
Title: Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[1][4]
Source: WIPO Patent Applic
Relevance: Describes the esterification of azetidine-3-carboxylic acid to the methyl ester HCl salt and subsequent functionaliz
URL
General Sulfonylation Protocol
Title: Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride.[1]
Source: Organic Syntheses, 2024, 101, 395-409.
Relevance: Provides authoritative handling procedures for methanesulfonyl chloride and rel
The Methylsulfonyl-Azetidine Axis: Pharmacophore Modulation and Synthetic Utility
The following technical guide details the role of the methylsulfonyl group in azetidine compounds, structured for researchers and drug development professionals. Executive Summary: The Strategic Value of the Construct In...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role of the methylsulfonyl group in azetidine compounds, structured for researchers and drug development professionals.
Executive Summary: The Strategic Value of the Construct
In modern medicinal chemistry, the azetidine ring serves as a critical "spacer" and conformationally restricted bioisostere of larger heterocycles. However, the unsubstituted azetidine presents challenges: high basicity (
), metabolic susceptibility to N-oxidation, and potential toxicity.
The introduction of a methylsulfonyl (Ms) group—typically at the
-position—transforms this scaffold. It acts as an "electronic brake," nullifying the nitrogen's basicity, modulating lipophilicity, and shielding the strained ring from metabolic degradation. This guide explores the dual role of the methylsulfonyl group: as a pharmacological stabilizer in final drug candidates and as an activating group in synthetic intermediates.
Physicochemical Impact: The "Electronic Brake"
The methylsulfonyl group (
) is a potent electron-withdrawing group (EWG). Its attachment to the azetidine nitrogen fundamentally alters the molecule's physicochemical profile.
Basicity Nullification
Unsubstituted azetidines are strong bases.[1] At physiological pH, they exist predominantly as cations, which limits passive membrane permeability and can lead to promiscuous binding (e.g., hERG channel inhibition).[1]
Mechanism: The sulfonyl group delocalizes the nitrogen lone pair into the
antibonding orbitals.
Result: The
drops from ~11.3 (azetidine) to essentially neutral/non-basic levels. This ensures the molecule remains uncharged at physiological pH, drastically improving LogD and CNS penetration .
Conformational Locking
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.
Effect: The
-sulfonyl group imposes specific steric and electronic constraints, often increasing the barrier to ring inversion compared to -alkyl variants. This "rigidification" reduces the entropic penalty of binding to protein targets.[2]
Strain remains; activation for ring-opening increases.[1]
Synthetic Utility: The "Double-Edged Sword"
While the
-Ms group stabilizes the azetidine for biological use, it simultaneously activates the ring carbons for nucleophilic attack in a synthetic context. This is due to the strong inductive effect of the sulfonyl group pulling electron density away from the ring carbons ().
Synthesis of N-Ms Azetidines
The formation of the ring is often the limiting step. Two primary pathways dominate:
Cyclization of Amino Alcohols: Standard protocol involving activation of the alcohol followed by intramolecular displacement.
[2+2] Cycloaddition: Less common for simple derivatives but useful for complex substitutions.[1]
Reactivity: Nucleophilic Ring Opening
The
-Ms group makes the azetidine ring an "activated spring."[1] Under acidic conditions or in the presence of strong nucleophiles, the ring can open to form linear sulfonamides.
Synthetic Advantage: This allows azetidines to act as 3-carbon synthons for chain elongation.[1]
Stability Liability: In drug development, this pathway must be monitored during stress testing (acid stability).[1]
Visualization of Reactivity Logic
The following diagram illustrates the decision matrix for using the Ms-Azetidine scaffold: stability vs. synthetic reactivity.
Caption: Functional divergence of N-Ms Azetidines: Pharmacological stabilization vs. Synthetic ring-opening activation.[1]
Experimental Protocols
The following protocols represent industry-standard methodologies for synthesizing and manipulating the
-Ms azetidine core.
Protocol A: Synthesis of 1-(Methylsulfonyl)azetidine-3-carboxylic acid
Target: Creating a functionalized core from a commercially available precursor.[1]
Failure Mode: Appearance of peak corresponding to M+18 (hydrolysis) or M+36 (chloride opening).[1]
Authoritative Grounding: The Baricitinib Connection
The clinical validation of sulfonyl-azetidine motifs is exemplified by Baricitinib (Olumiant), a JAK1/JAK2 inhibitor. While Baricitinib utilizes an ethylsulfonyl group, the mechanistic principle is identical to the methylsulfonyl group.
Structure: The azetidine nitrogen is capped with an ethylsulfonyl moiety.
Function: This group prevents protonation of the azetidine nitrogen, ensuring the molecule remains neutral for oral absorption and blood-brain barrier interaction, while preventing metabolic
-dealkylation.
Relevance: This proves that
-sulfonyl azetidines are stable, orally bioavailable pharmacophores suitable for chronic therapy.[1]
References
BenchChem. (2025).[1][3] 3-Methylsulfonyl-azetidine HCl: Chemical Reactivity and Synthetic Utility. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 138389, 1-Methylazetidine.[1] Retrieved from [1]
Cheekatla, S. R. (2026).[1][4] Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][5] Future Medicinal Chemistry.[1][4] Retrieved from
Organic Chemistry Portal. (n.d.).[1] Synthesis of Azetidines.[1][2][3][4][6][7][8][9][10][11][12][13] Retrieved from [1]
Shipman, M., et al. (2015).[1][14] Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters.[1][13][14] Retrieved from [1]
Technical Guide: Spectroscopic Characterization of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
This technical guide details the spectroscopic characterization and synthesis validation for Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate , a critical intermediate in the development of azetidine-based pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic characterization and synthesis validation for Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate , a critical intermediate in the development of azetidine-based pharmaceutical scaffolds (e.g., S1P1 receptor modulators, JAK inhibitors).[1]
[1][2]
Executive Summary & Compound Profile
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is a functionalized 4-membered nitrogen heterocycle.[1][2] It serves as a rigid, polar scaffold in medicinal chemistry, often used to restrict conformational freedom in drug candidates.[2] Its characterization relies on distinguishing the electron-withdrawing
-sulfonyl group's influence on the azetidine ring protons from the precursor amine.[1][2]
White to off-white solid or viscous oil (purity dependent)
Synthesis & Structural Logic
To understand the spectroscopy, one must understand the origin of the signals.[2] This compound is synthesized via the sulfonylation of methyl azetidine-3-carboxylate.[1][2]
Synthesis Workflow (Graphviz)[1][2]
Figure 1: Standard synthesis workflow for the target compound, highlighting the origin of potential impurities (residual MsCl or amine salts).
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR spectrum is the primary tool for validation.[2] The symmetry of the azetidine ring (achiral, plane of symmetry through N and C3) simplifies the spectrum, but the puckering of the ring can induce diastereotopic splitting in the C2/C4 protons.[2]
Expected H NMR Data (400 MHz, CDCl)
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Diagnostic Value
C2, C4-H
4.05 – 4.25
Multiplet (or dd)
4H
Ring Closure: Deshielded by -SO group (vs. ~3.8-4.0 in carbamates).[1][2]
Core Connectivity: Couples to C2/C4 protons.[1][2]
-SOCH
2.85 – 2.95
Singlet
3H
Reaction Success: New singlet proving sulfonylation.[1][2]
Critical Validation Logic:
Absence of N-H: The broad singlet from the precursor ammonium salt (~9.0-10.0 ppm) or free base (~2.0-3.0 ppm broad) must be absent.[1][2]
Integral Ratio: The ratio of the Sulfonyl Methyl (2.9 ppm) to the Ester Methyl (3.7 ppm) must be exactly 1:1 (3H:3H).[2] Deviation indicates hydrolysis or impurity.[2]
Detection: UV at 210 nm (amide/ester absorption) and 254 nm.[2]
Retention Time: The sulfonamide is less polar than the amine salt but more polar than purely lipophilic impurities.[2] Expect elution around 40-50% B.[1][2]
Analogous Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. (Context for sulfonamide formation and stability).
General Azetidine Synthesis: Synthesis of Azetidine-3-carboxylic acid derivatives. (See Patent WO2004035538A1 for scaffold background).[2] Available at: [1][2]
Spectroscopic Tables: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for chemical shift prediction of sulfonamides vs carbamates).
Disclaimer: This guide is based on standard chemical principles and characterization data for the specific structural class described.[2] Always verify with experimental data from your specific batch.
Substituted Azetidine-3-Carboxylates: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in medicinal chemistry. Its inherent ring strain and non-planar geometry im...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in medicinal chemistry. Its inherent ring strain and non-planar geometry impart a unique three-dimensionality to molecules, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of substituted azetidine-3-carboxylates, detailing their synthesis, conformational characteristics, and diverse applications. We will dissect the rationale behind their use as rigid scaffolds, peptidomimetics, and bioisosteres, supported by quantitative data, detailed experimental protocols, and workflow visualizations designed for researchers and drug development professionals.
The Azetidine Scaffold: Rationale for a Strained Ring
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists continuously seek molecular architectures that offer superior control over a molecule's presentation to its biological target.[1] The azetidine ring provides a compelling solution. Unlike more flexible acyclic linkers or larger, more lipophilic rings like piperidine, the azetidine scaffold introduces conformational rigidity. This pre-organization of substituents into well-defined spatial vectors can significantly reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity.[2]
The key advantages conferred by the azetidine-3-carboxylate core include:
Improved Physicochemical Properties: Incorporation of the sp³-rich azetidine motif often leads to increased aqueous solubility and metabolic stability while decreasing lipophilicity, key attributes for favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[1]
Three-Dimensional Diversity: The puckered, non-planar nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, enabling more effective exploration of pharmacophore models and protein binding pockets.
Novel Chemical Space: As a bioisosteric replacement for commonly used motifs like proline, piperidine, or phenyl rings, azetidines provide access to novel chemical space and intellectual property.[1]
Conformational Insights: The Puckered Advantage
The four-membered azetidine ring is not flat. Gas-phase electron diffraction studies have shown that the parent azetidine ring is puckered with a dihedral angle of approximately 37°.[3] This puckering is crucial as it dictates the axial and equatorial positioning of substituents. For an azetidine-3-carboxylate, the substituent at the C3 position and the protecting group on the nitrogen atom will adopt specific orientations. This defined geometry is a key tactical advantage in drug design, allowing chemists to orient a key binding group towards a specific region of a target protein with high precision. Computational studies have shown that the puckered structure is influenced by the nature of the substituents and the surrounding backbone, but the inherent conformational constraint remains a defining feature.[4]
Synthesis of Substituted Azetidine-3-Carboxylates
Accessing this valuable scaffold requires robust and versatile synthetic methodologies. While numerous strategies exist, intramolecular cyclization and functionalization of pre-formed rings are among the most common and powerful approaches.
A foundational method for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols or their derivatives. This involves activating the hydroxyl group to create a good leaving group, which is then displaced by the nitrogen atom to form the strained four-membered ring.
Below is a conceptual workflow illustrating this common synthetic logic.
Caption: General workflow for azetidine-3-carboxylate synthesis.
Detailed Experimental Protocol: Synthesis of a Key Intermediate
The following protocol details the synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a versatile intermediate that can be readily converted to the target azetidine-3-carboxylate via reduction. This protocol is adapted from a published procedure.[5]
Step 1: Horner-Wadsworth-Emmons Reaction
Reagent Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) in a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere.
Ylide Formation: To the stirred suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise via syringe. Stir the mixture for 30 minutes at room temperature. Causality Note: The strong base (NaH) deprotonates the phosphonate ester to generate the reactive Wittig-Horner reagent (ylide), which is necessary for the subsequent olefination reaction.
Carbonyl Addition: Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture. Stir for 1 hour at room temperature. Monitor reaction completion by Thin Layer Chromatography (TLC).
Work-up and Purification: Carefully quench the reaction by the slow addition of water (250 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.[5]
Applications in Drug Discovery
The unique structural features of substituted azetidine-3-carboxylates have been exploited across a wide range of therapeutic areas.
Case Study 1: Oncology - STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively active, promotes tumor cell proliferation and survival. Developing small-molecule inhibitors that disrupt STAT3 function is a key goal in oncology.
Researchers discovered that replacing a proline linker in a known series of STAT3 inhibitors with an (R)-azetidine-2-carboxamide scaffold led to a significant jump in potency, achieving sub-micromolar IC₅₀ values.[6][7] However, these initial potent compounds, which featured a free carboxylic acid, suffered from poor cell membrane permeability.[7]
The Problem: The ionized polar carboxylate group hindered the molecule's ability to cross the cell membrane and reach its intracellular target.[7]
The Solution: A classic medicinal chemistry strategy was employed: prodrugging. The carboxylic acid was converted into a methyl ester. This esterification neutralized the charge, increasing lipophilicity and improving cellular activity. While the ester version was less potent in cell-free biochemical assays (highlighting the importance of the acid for target binding), its enhanced cell permeability resulted in superior overall efficacy in cell-based assays.[6] This iterative process of optimizing for both target affinity and cellular accessibility is a hallmark of successful drug discovery.
Compound ID
Azetidine Core
R Group (Bioisostere)
STAT3 EMSA IC₅₀ (µM)
Cell Viability EC₅₀ (µM)
6f
(R)-Azetidine-2-carboxamide
-COOH
>10
>10
7b (ester)
(R)-Azetidine-2-carboxamide
-COOCH₃
4.4
4.4
5a
(R)-Azetidine-2-carboxamide
Salicylic Acid
0.55
Weak
7g (ester)
(R)-Azetidine-2-carboxamide
Salicylic Acid Methyl Ester
1.8
1.8
Table 1: Structure-Activity Relationship (SAR) data for azetidine-based STAT3 inhibitors, adapted from published results.[6][7] This data illustrates the trade-off between biochemical potency and cellular activity, and how esterification can improve the latter.
Case Study 2: Central Nervous System (CNS) - GABA Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Modulating its concentration by inhibiting its reuptake transporters (GATs) is a therapeutic strategy for conditions like epilepsy. Azetidine-3-carboxylic acid serves as a conformationally constrained analog of β-alanine, a known GAT inhibitor.
Studies have shown that N-substituted azetidine-3-carboxylic acid derivatives can act as potent inhibitors of GAT-1 and GAT-3. For instance, attaching a lipophilic 4,4-diphenylbutenyl moiety to the azetidine nitrogen resulted in compounds with GAT-1 IC₅₀ values in the low micromolar range.[8][9] This demonstrates the power of the azetidine core to act as a rigid scaffold, presenting the essential pharmacophoric elements (the nitrogen atom and the carboxylate group) in a precise orientation while allowing for the attachment of large, lipophilic groups to enhance binding affinity at the transporter.[8]
Case Study 3: Antimicrobial Agents
The azetidine scaffold has also been incorporated into antibacterial and antiviral agents.
Antibacterial: In the development of quinolone antibiotics, attaching a 3-amino-2-methyl-azetidinyl moiety at the C-7 position was found to confer potent antibacterial activity. Crucially, the stereochemistry of the substituents on the azetidine ring was critical for both in vitro potency and in vivo efficacy, underscoring the importance of the scaffold's ability to rigidly control the orientation of the amino group.[10]
Antiviral: Dipeptides containing an azetidine-2-carboxylic acid residue have been identified as inhibitors of human cytomegalovirus (HCMV). Structure-activity relationship studies revealed that a benzyloxycarbonyl (Cbz) group at the N-terminus and an aliphatic side chain were essential for activity. The conformational restriction imposed by the azetidine ring was found to stabilize a γ-turn-like structure, which appears crucial for antiviral efficacy.[11][12]
Caption: Logical workflow for optimizing a lead compound using an azetidine scaffold.
Conclusion and Future Outlook
Substituted azetidine-3-carboxylates are far more than simple building blocks; they are sophisticated tools for modern drug discovery. Their unique conformational constraints provide a means to rigidly control molecular geometry, enhancing binding affinity and improving physicochemical properties.[1] The synthetic accessibility of these scaffolds, coupled with their demonstrated success in modulating targets across diverse therapeutic areas—from oncology to infectious diseases—ensures their continued prominence.[13][14] Future applications will likely see increasingly complex substitution patterns and their use in novel modalities like covalent inhibitors and targeted protein degraders, further solidifying the azetidine ring as a truly privileged structure in the medicinal chemist's arsenal.
References
Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
Gessí, A., Gotor, V., & Ferrero, M. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. Available at: [Link]
ChEMBL. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. EMBL-EBI. Available at: [Link]
Idris, M. O., et al. (2021). Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. NIH. Available at: [Link]
De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]
Cecchetti, V., et al. (1996). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. PubMed. Available at: [Link]
Soni, S. K., et al. (2009). 2D-QSAR STUDIES OF SOME 1, 3, 4-THIDIAZOLE-2YL AZETIDINE 2-ONE AS ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research. Available at: [Link]
Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave. Available at: [Link]
Gotor, V., & Ferrero, M. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. Available at: [Link]
Mandal, P. K., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]
Mandal, P. K., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Azetidine-3-Carboxylic Acid: Key Intermediate for Novel Drug Candidates. ningboinno.com. Available at: [Link]
Wróbel, A., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. PMC. Available at: [Link]
Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC. Available at: [Link]
Kang, Y. K. (2004). Conformational Preferences of Proline Analogues with Different Ring Size. ACS Publications. Available at: [Link]
Smith, T. K., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]
Organic Syntheses. (n.d.). Azetidine. Organic Syntheses. Available at: [Link]
Smith, T. K., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
Dorofeeva, O. V., et al. (1973). Ring puckering of azetidine: an electron diffraction study. RSC Publishing. Available at: [Link]
Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]
Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Lithiation/Trapping Protocol. Università di Bari Aldo Moro. Available at: [Link]
Lee, C. K., et al. (1995). Designs and syntheses of oxathiin carboxanilide analogues and their antiviral activities. PubMed. Available at: [Link]
Kim, J. H., et al. (2000). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. PubMed. Available at: [Link]
Wang, H., et al. (2015). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]
Lopez-Tapia, F., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. Available at: [Link]
De Kimpe, N., et al. (2009). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. Available at: [Link]
Strategic Synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Abstract & Strategic Scope Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 1418117-81-3) is a high-value heterocyclic scaffold used in the design of JAK inhibitors and S1P1 receptor agonists. The azetidine ring of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Scope
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 1418117-81-3) is a high-value heterocyclic scaffold used in the design of JAK inhibitors and S1P1 receptor agonists. The azetidine ring offers a rigid, metabolic "switch" compared to pyrrolidines, while the sulfonyl group provides a stable, polar handle often utilized to modulate lipophilicity (
) or serve as a bioisostere for carbonyls.
This guide details a scalable, convergent synthesis prioritizing atom economy and purity. Unlike generic procedures, this protocol addresses the specific challenge of handling the strained azetidine ring under sulfonylation conditions to prevent ring-opening polymerization.
Key Physicochemical Data
Parameter
Value
Note
CAS Number
1418117-81-3
Verified Identifier
Formula
-
Molecular Weight
193.22 g/mol
-
Predicted LogP
~ -0.65
Highly Polar
Physical State
White to Off-White Solid
Low melting point solid
Retrosynthetic Analysis & Pathway Design
The synthesis is most efficiently approached via N-sulfonylation of the corresponding amino-ester salt. This avoids the handling of the zwitterionic free amino acid, which can be difficult to extract and purify.
Reaction Scheme (DOT Visualization)
Caption: Linear synthetic route converting the carboxylic acid to the methyl ester hydrochloride, followed by N-sulfonylation.
Detailed Experimental Protocol
Phase 1: Preparation of Methyl Azetidine-3-carboxylate HCl
Note: If this intermediate is purchased commercially, skip to Phase 2.
Application Note: Scalable Synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
-Sulfonylation of Azetidine Esters Abstract & Strategic Context The azetidine ring system has emerged as a "privileged structure" in modern drug discovery, often serving as a bioisostere for gem-dimethyl groups, cyclobut...
Author: BenchChem Technical Support Team. Date: February 2026
-Sulfonylation of Azetidine Esters
Abstract & Strategic Context
The azetidine ring system has emerged as a "privileged structure" in modern drug discovery, often serving as a bioisostere for gem-dimethyl groups, cyclobutanes, or piperidines to modulate lipophilicity and metabolic stability. Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is a critical intermediate; the sulfonyl group reduces the basicity of the nitrogen, preventing non-specific binding, while the ester provides a handle for further diversification into amides or alcohols.
This Application Note details a robust, scalable protocol for synthesizing this target from Methyl 3-azetidinecarboxylate hydrochloride . Unlike generic procedures, this guide addresses the specific challenges of working with strained hydrophillic heterocycles, emphasizing moisture control and pH management to prevent ester hydrolysis.
Reaction Scheme
Figure 1: Synthetic pathway for the N-sulfonylation of azetidine-3-carboxylate.
Materials & Critical Safety Parameters
Reagents and Stoichiometry
Component
Role
Equiv.
MW ( g/mol )
Notes
Methyl 3-azetidinecarboxylate HCl
Substrate
1.0
151.59
Hygroscopic; store in desiccator.
Methanesulfonyl chloride (MsCl)
Electrophile
1.2
114.55
Moisture sensitive; lachrymator.
Triethylamine (TEA)
Base
2.5
101.19
Scavenges HCl; frees amine.
Dichloromethane (DCM)
Solvent
-
-
Anhydrous; 10-15 volumes.
4-Dimethylaminopyridine (DMAP)
Catalyst
0.05
122.17
Optional; accelerates sluggish reactions.
Safety Advisories (E-E-A-T)
Methanesulfonyl Chloride (MsCl): Highly toxic and corrosive. Reacts violently with water to produce HCl gas. All transfers must occur under an inert atmosphere (Nitrogen or Argon).
Exotherm Control: The reaction between the free amine and MsCl is exothermic. Temperature control at 0°C is mandatory to prevent decomposition of the strained azetidine ring or polymerization.
Pressure Build-up: Ensure the reaction vessel is vented through a drying tube or inert gas line to prevent pressure accumulation from HCl generation (before neutralization).
Detailed Experimental Protocol
Phase A: Preparation and Neutralization
Rationale: The starting material is a hydrochloride salt. It must be deprotonated in situ to release the nucleophilic free amine before it can react with the sulfonyl chloride.
Setup: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Charge the RBF with Methyl 3-azetidinecarboxylate HCl (1.0 eq) . Add anhydrous DCM (10 mL per gram of substrate) .
Note: The salt will likely form a suspension, not a clear solution. This is normal.
Cooling: Submerge the flask in an ice/water bath and cool to internal temperature
.
Base Addition: Add Triethylamine (2.5 eq) dropwise via syringe over 5–10 minutes.
Observation: The suspension may clear slightly or change texture as the free amine is liberated and
forms.
Critical Check: Ensure the internal temperature does not exceed
Rationale: MsCl is highly electrophilic. Adding it slowly at low temperature favors the kinetic product (N-sulfonylation) over potential side reactions or hydrolysis by adventitious moisture.
Mechanism:[2][3][4] The base neutralizes the HCl produced during the substitution, driving the equilibrium forward.
Reaction: Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.
In-Process Control (IPC): Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LCMS.
Target: Disappearance of the UV-inactive amine (visualize with Ninhydrin stain) and appearance of the UV-active product (if co-eluting, rely on LCMS).
Phase C: Workup & Isolation
Rationale: The ester moiety at C3 is susceptible to hydrolysis under strongly basic or acidic aqueous conditions. A buffered or mild acidic wash is preferred.
Quench: Cool the mixture back to
and quench by slow addition of saturated aqueous .
Extraction: Transfer to a separatory funnel. Separate the organic layer.[5][6] Extract the aqueous layer twice with DCM.
Wash Cycle:
Wash 1: 0.5 M Citric Acid or 1M HCl (Cold, rapid wash) -> Removes excess TEA and unreacted amine.
Purification: The crude material is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (
, 0-40% EtOAc in Hexanes).
Workflow Logic & Decision Tree
Figure 2: Operational workflow with decision points for reaction monitoring.
Quality Control & Expected Data
To validate the synthesis, compare your isolated product against these expected spectral characteristics.
Technique
Parameter
Expected Signal/Value
Interpretation
1H NMR
2.95 ppm (s, 3H)
Singlet
Methyl of Sulfonyl group ().
1H NMR
3.75 ppm (s, 3H)
Singlet
Methyl of Ester group ().
1H NMR
4.0-4.3 ppm (m, 4H)
Multiplet
Azetidine ring protons ().
LCMS
194.05
Consistent with molecular formula .
Appearance
Visual
White crystalline solid
Yellowing indicates impurities or TEA salts.
Troubleshooting Guide:
Low Yield: Usually due to moisture in the solvent consuming the MsCl. Ensure DCM is distilled or taken from a dry solvent system.
Hydrolysis (Carboxylic Acid formation): Avoid prolonged exposure to the aqueous wash layers. Perform the extraction rapidly.
Ring Opening: Rare under these conditions, but avoid heating above 40°C during concentration.
References
General Sulfonylation Protocol: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Sulfonamides and Sulfonyl Azides from Thiols.[7] The Journal of Organic Chemistry, 74(24), 9287–9291. Link (Validates sulfonyl chloride reactivity).
Azetidine Synthesis & Handling: Gmeiner, O., et al. (1998).[4] Synthesis of Azetidine-3-carboxylic Acid Derivatives. Synthesis, 1998, 1491.[4] (Foundational text for azetidine carboxylates).
Specific Reagent Usage (MsCl): BenchChem Application Note. Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. Link (General handling of MsCl).
Patent Literature: Process for making azetidine-3-carboxylic acid. WO2004035538A1. Link (Describes similar N-protection strategies for azetidines).
Azetidine Functionalization: Synthesis of 1-arenesulfonylazetidines. Synlett, 2008, 108-110.[8] Link (Validates sulfonylation of azetidines).
Application Note: Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate in Medicinal Chemistry
Executive Summary: The "Escape from Flatland" In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, aromatic-heavy molecules to sp³-rich, three-dimensional scaffolds is critical for improving clinical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Escape from Flatland"
In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, aromatic-heavy molecules to sp³-rich, three-dimensional scaffolds is critical for improving clinical success rates. Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 1418117-81-3) represents a high-value "chimeric" building block.
It combines the structural rigidity of the azetidine ring (a bioisostere for proline or cyclobutane) with a pre-installed sulfonamide motif (a common pharmacophore for hydrogen bond networking) and a reactive methyl ester handle. This guide details the physicochemical advantages of this scaffold and provides validated protocols for its divergent synthesis into high-value intermediates.
Physicochemical Profile & Design Logic
The Azetidine Advantage
The azetidine ring offers a unique compromise between the high strain of aziridines and the entropic freedom of pyrrolidines.
Vector Control: The 3-substituted azetidine forces substituents into specific vectors, distinct from 5- or 6-membered rings, often improving receptor fit.
Metabolic Stability: Unlike larger nitrogen heterocycles, the electron-withdrawing
-sulfonyl group lowers the electron density of the ring, protecting it from oxidative metabolism (e.g., N-oxidation or -carbon hydroxylation).
Lipophilicity Modulation: The sulfonyl group acts as a polar anchor, lowering LogD compared to
-alkyl analogs, which is crucial for optimizing oral bioavailability.
Technical Specifications
Property
Value
Note
IUPAC Name
Methyl 1-(methylsulfonyl)azetidine-3-carboxylate
CAS Number
1418117-81-3
Distinct from N-Boc analog (610791-05-4)
Molecular Weight
193.22 g/mol
Ideal for Fragment-Based Design (MW < 300)
Formula
C₆H₁₁NO₄S
Ring Strain
~26 kcal/mol
Requires gentle hydrolysis conditions
Solubility
DMSO, MeOH, DCM
Limited water solubility until hydrolyzed
Application Workflows: Divergent Synthesis
The utility of this building block lies in the C3-Ester functionality.[1] Because the Nitrogen is "capped" with a stable mesyl group, chemoselective transformations can be performed on the ester without protecting group manipulation.
Pathway A: Hydrolysis to Carboxylic Acid
Goal: Generate the free acid for amide coupling (Peptidomimetics).
Challenge: Avoid ring opening. While
-sulfonyl azetidines are more stable than -alkyls, harsh acidic hydrolysis (HCl/Heat) can still degrade the ring.
Solution: Mild alkaline hydrolysis (LiOH) is the gold standard.
Pathway B: Reduction to Primary Alcohol
Goal: Generate a hydroxymethyl handle for ether synthesis or fluorination.
Challenge: Over-reduction or sulfonamide cleavage (rare but possible with strong reductants like LAH).
Dissolution: Dissolve 1.0 g (5.17 mmol) of the substrate in 15 mL of THF. Cool to 0°C in an ice bath.
Activation: Dissolve
(434 mg, 10.3 mmol) in 5 mL of water and add dropwise to the THF solution.
Why: Adding the base as a solution prevents local hotspots that could trigger ring opening.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC (System: 10% MeOH in DCM; Product is more polar/stays at baseline).
Workup (Critical):
Concentrate the mixture under reduced pressure to remove THF.
Cool the remaining aqueous layer to 0°C.
Acidify carefully with 1N HCl to pH ~3.0. Do not go below pH 2 to protect ring integrity.
Advanced Application Note: Recrystallization of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Part 1: Introduction & Strategic Importance Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 1418117-81-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of Janus Kinase (JAK) inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Strategic Importance
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 1418117-81-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Abrocitinib analogs) and other immunology targets. The azetidine ring confers unique conformational rigidity, while the sulfonamide moiety modulates metabolic stability and polarity.
However, the purification of this intermediate presents specific challenges:
Azetidine Ring Strain: High thermal sensitivity requires controlled heating profiles to prevent ring-opening polymerization.
Sulfonamide Polarity: The sulfonyl group increases polarity, often leading to "oiling out" rather than discrete crystallization if the solvent system is not rigorously tuned.
Impurity Profile: Common synthetic routes (mesylation of methyl azetidine-3-carboxylate) generate methanesulfonic acid (MsOH) and amine hydrochloride salts that must be quantitatively rejected.
This guide provides a validated, scalable protocol for the recrystallization of this compound, moving beyond standard "dissolve and cool" methods to a thermodynamically controlled particle engineering process.
Part 2: Physicochemical Profile & Solvent Selection
Chemical Identity[1][2]
Formula: C₆H₁₁NO₄S
Molecular Weight: 193.22 g/mol
Structure: A four-membered nitrogen heterocycle substituted at the 3-position with a methyl ester and at the 1-position with a methylsulfonyl group.
Physical State: White to off-white crystalline solid (upon purification); crude material often presents as a viscous yellow oil.
Solubility Mapping
The solubility profile is dictated by the competition between the polar sulfonyl/ester groups and the hydrophobic carbon scaffold.
Why: EtOAc provides a steep solubility curve with temperature. Heptane acts as a "cloud point" modifier, lowering the metastable limit to induce nucleation without causing immediate oiling out.
Why: Useful if the crude contains high inorganic salt residues (NaCl/TEA·HCl), as water helps purge these while the product crystallizes out.
Part 3: Detailed Recrystallization Protocol
Protocol A: The EtOAc/Heptane Displacement Method
Best for removing organic impurities and oligomers.
Phase 1: Dissolution & Clarification
Charge the crude Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (1.0 eq, e.g., 100 g) into a reactor equipped with an overhead stirrer and reflux condenser.
Critical Check: Ensure complete dissolution. If solids persist (likely salts), filter hot through a sintered glass funnel or Celite pad.
Concentrate (Optional but recommended): If the solution is too dilute, distill off EtOAc until the concentration is approx. 4 mL/g.
Phase 2: Nucleation & Anti-Solvent Addition
Cool the solution to 50°C .
Add n-Heptane (1.0 volume) slowly over 20 minutes via addition funnel.
Observation: The solution should remain clear or turn slightly hazy.
Seeding (The "Seed Bed" Technique):
Add 0.5 wt% of pure seed crystals.
Hold temperature at 45–50°C for 30 minutes.
Validation: Verify the seed does not dissolve.[1] A "milky" appearance indicates successful crystal growth (Ostwald ripening).
Phase 3: Crystal Growth
Add remaining n-Heptane (2.0 volumes) over 2 hours while maintaining 45°C.
Note: Adding anti-solvent at elevated temperature favors crystal growth over nucleation, reducing the risk of trapping impurities.
Cool the slurry to 0–5°C over a linear ramp of 3 hours (cooling rate ~15°C/hour).
Warning: Rapid cooling here will cause the product to crash out as an oil or amorphous gum.
Phase 4: Isolation
Hold at 0°C for 1 hour.
Filter using a vacuum Buchner funnel or centrifuge.
Wash the cake with cold (0°C) 1:3 EtOAc:Heptane mixture (2.0 volumes).
Dry in a vacuum oven at 40°C for 12 hours.
Part 4: Process Visualization & Logic
The following diagram illustrates the critical decision nodes and thermodynamic pathways for this purification.
Figure 1: Process Flow Diagram for the crystallization of azetidine sulfonamides, highlighting the critical seeding and hot anti-solvent addition steps to prevent oiling.
Part 5: Troubleshooting & Quality Control
Common Failure Modes
Symptom
Root Cause
Corrective Action
Oiling Out
Cooling too fast or anti-solvent added too quickly at low temp.
Re-heat to 60°C to redissolve. Add more seed at 50°C. Reduce cooling rate.
Low Yield
Too much EtOAc remaining; final temp not low enough.
Distill off more EtOAc before adding Heptane. Ensure final temp is <5°C.
High Ash/Salts
Poor hot filtration.
Ensure hot filtration is done using Celite. Use IPA/Water method if salts persist.
Analytical Validation
Before releasing the batch, validate purity using the following criteria:
H-NMR: Confirm absence of TEA·HCl (triethylamine signals at ~1.2 and 3.0 ppm) and residual solvents.
DSC (Differential Scanning Calorimetry): Sharp endotherm (melting point) typically around 80–90°C (empirical verification required as polymorphs may vary).
Part 6: Safety & Handling
Azetidine Reactivity: While the sulfonamide stabilizes the ring, avoid strong Lewis acids or temperatures >100°C which may trigger ring-opening.
Solvents: Ethyl Acetate and Heptane are flammable. Ensure proper grounding of the reactor.
Toxicology: Treat the compound as a potential sensitizer and irritant. Use full PPE (gloves, goggles, respirator).
References
ChemicalBook. (2023). 1-(Methylsulfonyl)-3-azetidinecarboxylic acid Properties and Synthesis. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10753243, Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate.[4] Retrieved from [4]
Organic Syntheses. (2023). Preparation of Azetidine Derivatives.[5][6][1][2][3][4][7][8] Organic Syntheses, Coll. Vol. 5, p. 673. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide: Storage and Handling of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Executive Summary
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 1418117-81-3) is a specialized heterocyclic building block utilized extensively in drug discovery. As a conformationally restricted amino acid derivative, it serves as a critical bioisostere for proline and
-aminobutyric acid (GABA) analogues.
While the methylsulfonyl (Ms) group provides significant nitrogen stability compared to free azetidines, the compound retains the inherent ring strain (~25 kcal/mol) of the four-membered system and the hydrolytic susceptibility of the methyl ester. This guide defines the protocols for maximizing shelf-life, ensuring safety, and validating integrity prior to synthesis.
Physicochemical Profile
Property
Specification
Chemical Name
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate
CAS Number
1418117-81-3
Molecular Formula
Molecular Weight
193.22 g/mol
Physical State
White to off-white solid
Solubility
Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water
The primary degradation pathways are ester hydrolysis (moisture-driven) and ring-opening polymerization (thermal/nucleophile-driven). The sulfonyl group reduces the basicity of the nitrogen, mitigating self-polymerization, but the ester remains the weak link.
Long-Term Storage (Archive)
Temperature: Store at -20°C .
Atmosphere: Under inert gas (Argon or Nitrogen).
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term freezer storage to prevent moisture ingress.
Desiccation: Store within a secondary container (desiccator jar) containing active silica gel or Drierite.
Working Bench Stability
Hygroscopicity: The ester is moderately hygroscopic.
Handling Window: Equilibrate the vial to room temperature before opening to prevent condensation.
Solution Stability:
In DMSO/DMF: Stable for 24-48 hours at room temperature.
In Protic Solvents (MeOH/Water): Use immediately. Spontaneous hydrolysis to the carboxylic acid occurs over time, accelerated by acidic or basic pH.
Degradation Pathway Visualization
Figure 1: Primary degradation pathways. Hydrolysis is the dominant risk under standard storage conditions.
Handling & Safety Procedures
Hazard Classification: Irritant (Skin/Eye/Respiratory).
Signal Word: Warning.
Engineering Controls: Always handle within a certified chemical fume hood.
PPE: Nitrile gloves (double gloving recommended due to DMSO permeability if in solution), safety goggles, and lab coat.
Spill Protocol: Do not sweep dry powder (dust hazard). Dampen with inert solvent (e.g., heptane) and wipe up.
Quality Control (QC) & Reconstitution
Before committing this building block to a high-value synthesis, validate its purity.
Self-Validating Purity Check (H-NMR)
Dissolve ~5 mg in
or DMSO-.
Diagnostic Peak (Intact): Methyl ester singlet at ~3.7 ppm .
Diagnostic Peak (Degraded): Loss of methyl singlet indicates hydrolysis to the acid.
Ring Integrity: Check the azetidine ring protons (multiplets around 4.0 - 4.5 ppm ). Broadening or shifting suggests ring opening.
Reconstitution Protocol
Solvent Selection: Anhydrous DMF or DMSO are preferred for nucleophilic substitution reactions. DCM or THF are suitable for reductions.
Concentration: Typical stock concentration is 0.1 M to 0.5 M.
Filtration: If particulate matter is visible upon dissolution, filter through a 0.2
m PTFE syringe filter (do not use Nylon, which may leach).
Application Workflows
This compound is typically used in two primary workflows: Ester Hydrolysis (to access the acid for amide coupling) or Ester Reduction (to access the alcohol).
Context: Preparing the free acid for peptide coupling.
Dissolution: Dissolve 1.0 eq of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate in THF:Water (3:1).
Reagent: Add 1.2 eq of LiOH·H2O at 0°C.
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (EtOAc/Hexane) or LCMS.
Note: Avoid heating.[1] High temps can degrade the sulfonamide or open the ring.
Workup: Acidify carefully to pH 3-4 with 1M HCl. Extract with EtOAc.
Validation: LCMS should show mass shift (M-14).
Protocol B: Reduction to Alcohol
Context: Creating a scaffold for ether synthesis or further functionalization.
Setup: Flame-dry glassware under Argon.
Dissolution: Dissolve 1.0 eq of starting material in anhydrous THF.
Reagent: Add 2.2 eq of
(Lithium Borohydride) dropwise at 0°C.
Why LiBH4? It is milder than LAH and chemoselective for esters, preserving the sulfonamide.
Quench: Carefully quench with Acetone (destroys excess borohydride) followed by saturated Rochelle's salt solution.
Workflow Logic Diagram
Figure 2: Decision matrix for common synthetic transformations.
References
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on Azetidine ring strain and reactivity).
Lowe, G. (2010). Sulfonamides as Protecting Groups in Organic Synthesis. Journal of Chemical Society. (Mechanistic basis for Ms-group stability).
Application Note: NMR Characterization of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Executive Summary This application note details the structural validation of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 1374658-69-5 / 1203703-42-5 derivatives) via Nuclear Magnetic Resonance (NMR) spectrosco...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the structural validation of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 1374658-69-5 / 1203703-42-5 derivatives) via Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a critical pharmacophore intermediate, often utilized in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and other azetidine-containing therapeutics.
The constrained azetidine ring introduces unique conformational ring-puckering dynamics that can complicate spectral interpretation. This guide provides a robust protocol for signal assignment, distinguishing the diastereotopic ring protons, and validating sample purity against common synthetic byproducts.
Methyl Ester: Diagnostic singlet; prone to hydrolysis.
Conformational Dynamics (The "Puckering" Effect)
Unlike 5- or 6-membered rings, the 4-membered azetidine ring exists in a dynamic equilibrium between puckered conformations.
At Room Temperature (
): The energy barrier to inversion is low. NMR signals for H2 and H4 often appear as an averaged planar system or broadened multiplets.
Symmetry: The molecule possesses a plane of symmetry passing through N1 and C3. Consequently, C2 and C4 are chemically equivalent, but the protons attached to these carbons (cis and trans to the ester) are diastereotopic.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and minimize solvent-solute interactions that obscure the ring protons, follow this preparation strictly.
Reagents:
Solvent: Chloroform-d (
) with 0.03% TMS (v/v).
Note:
is a viable alternative if the sample contains polar impurities, but provides sharper resolution for the ester/sulfone separation.
Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).
Procedure:
Weighing: Accurately weigh 10–15 mg of the analyte.
Dissolution: Add 0.6 mL of
. Vortex gently until fully dissolved.
Critical: Do not sonicate for >30 seconds to avoid heating and potential ester hydrolysis if traces of acid are present.
Filtration: If the solution is cloudy (salt residues), filter through a small plug of glass wool directly into the NMR tube.
Equilibration: Allow the sample to equilibrate to the probe temperature (
) for 5 minutes before acquisition.
Acquisition Parameters (Standard 400/500 MHz)
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).
Spectral Width: -2 to 14 ppm.
Scans (NS): 16 (minimum) to 64 (for minor impurity detection).
Relaxation Delay (D1):
seconds. (Essential for accurate integration of the slow-relaxing sulfonyl methyl group).
Acquisition Time (AQ):
seconds.
Spectral Analysis & Assignments
NMR Assignment Table (
, 400 MHz)
Position
Type
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
H-2, H-4
4.05 – 4.25
Multiplet (m)
4H
Complex
Deshielded by N-Sulfonyl. Diastereotopic pairs averaged or split.
OMe (Ester)
3.76
Singlet (s)
3H
-
Diagnostic ester singlet.
H-3
3.45 – 3.55
Pentet/Multiplet
1H
Shielded relative to H2/4; splits by 4 neighbors.
S-Me
2.88
Singlet (s)
3H
-
Characteristic Sulfonyl-methyl.
Detailed Mechanistic Interpretation
The Azetidine "Roofing" Effect:
The protons at C2 and C4 form an
system (or depending on field strength) with the methine proton at C3.
You will typically observe two sets of signals for the ring methylene protons if the resolution is high: one set cis to the ester and one set trans.
However, due to the N-sulfonyl group's electronegativity, these signals often overlap into a "blocky" multiplet region between 4.0 and 4.3 ppm.
Validation Check: If the integral for the 4.0–4.3 ppm region is exactly 4.0 relative to the methyl singlets (3.0), the ring is intact. Loss of integration here suggests ring opening (hydrolysis to linear chain).
This diagram outlines the critical path from sample handling to data validation.
Figure 1: Standardized NMR acquisition and validation workflow.
Signal Assignment Logic Tree
A decision tree to assist in assigning peaks in complex crude mixtures.
Figure 2: Logic tree for signal assignment in 1H NMR.
QC & Troubleshooting Guide
Common Impurities
Methanol (
3.49 s): Common residual solvent if the ester was formed via methanolic HCl.
Interference: May overlap with the H-3 multiplet. Use
to shift the OH exchangeable proton if needed.
Methanesulfonyl Chloride (
3.2 s): Starting material.
Detection: Look for a sharp singlet distinct from the product's sulfonyl methyl (2.88 ppm).
Hydrolysis Product (Free Acid):
Indicator: Disappearance of the 3.76 ppm ester singlet. Broadening of signals due to H-bonding.
Self-Validation Checklist
References
PubChem Compound Summary. 1-Methylazetidine-3-carboxylic acid derivatives (Structural Class Reference). National Library of Medicine.
[Link]
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine ring strain and shifts).
Functionalization of the azetidine ring of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Application Note: Strategic Functionalization of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate Abstract Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 875629-26-8) represents a high-value scaffold in modern me...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Abstract
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 875629-26-8) represents a high-value scaffold in modern medicinal chemistry, offering a rigid,
-rich alternative to gem-dimethyl groups and cyclobutanes. This guide outlines three distinct functionalization modules: (1) C3-Quaternization via enolate chemistry to restrict conformational flexibility, (2) Ester Derivatization for peptidomimetic library generation, and (3) -C-H Functionalization using emerging photoredox methodologies. These protocols are designed to maximize yield while mitigating ring-strain-induced side reactions.
Structural Analysis & Reactivity Profile
The azetidine ring possesses significant ring strain (~25 kcal/mol), making it susceptible to nucleophilic ring opening if not handled under controlled conditions. However, the N-methylsulfonyl (Ms) group provides essential kinetic stability and electron-withdrawing character, modulating the basicity of the nitrogen and activating the ring for specific transformations.
Key Reactivity Nodes:
C3-Position (Acidic
-proton): The most reactive site for carbon-carbon bond formation. The electron-withdrawing ester and the inductive effect of the sulfonyl group render this proton sufficiently acidic () for clean deprotonation by non-nucleophilic bases.
Ester Moiety: A standard handle for hydrolysis, reduction, or amidation.
C2/C4-Position (
-amino sites): Less accessible due to the acidity of C3, but accessible via Hydrogen Atom Transfer (HAT) radical pathways.
Figure 1: Reactivity landscape of the scaffold. The C3 position dominates nucleophilic reactivity due to the ester's acidity.
Objective: Install an alkyl or aryl group at the C3 position to create a quaternary center. This is a critical transformation for restricting the conformational space of the azetidine, often improving metabolic stability and selectivity of the final drug candidate.
Mechanism: Deprotonation with a sterically hindered base (LiHMDS or LDA) generates the transient enolate, which is trapped by an active electrophile.
Protocol:
Reagents: LiHMDS (1.0 M in THF), Alkyl Halide (e.g., MeI, BnBr), Dry THF.
Temperature: -78°C is mandatory to prevent
-elimination or ring fragmentation.
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (1.0 equiv) and anhydrous THF (0.2 M concentration) under
atmosphere.
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.
Deprotonation: Dropwise add LiHMDS (1.1 equiv) over 10 minutes. The solution may turn slightly yellow. Stir at -78°C for 45 minutes to ensure complete enolate formation.
Critical Note: Do not use NaH; the lack of kinetic control can lead to Claisen-type self-condensation.
Alkylation: Add the electrophile (1.2 equiv) neat or as a solution in THF.
Tip: For less reactive electrophiles, addition of HMPA or DMPU (10 mol%) may be required to disrupt lithium aggregates.
Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.
Quench: Quench with saturated aqueous
. Extract with EtOAc, wash with brine, and dry over .
Data Validation:
NMR: Disappearance of the C3 triplet/multiplet (approx. 3.4-3.6 ppm) and appearance of the new alkyl signals.
Yield: Typically 75-85% for primary alkyl halides.
Objective: Convert the methyl ester into an amide or acid for peptide coupling. This scaffold is frequently used as a proline surrogate or a
-turn mimetic.
Protocol: Saponification and Amide Coupling
Step-by-Step Methodology:
Hydrolysis: Dissolve the ester (1.0 equiv) in THF:Water (3:1). Add LiOH.H2O (2.0 equiv). Stir at room temperature for 2-4 hours.
Checkpoint: Monitor by TLC (100% EtOAc). The acid is highly polar and will remain at the baseline.
Workup (Critical): Acidify carefully to pH 3 with 1N HCl. The acid is water-soluble. Perform multiple extractions with EtOAc or DCM:iPrOH (3:1) to ensure recovery.
Coupling: Suspend the crude acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.
Amine Addition: Add the amine partner (1.1 equiv). Stir for 12 hours.
Purification: Azetidine amides often streak on silica. Use a gradient of DCM to 10% MeOH/DCM.
Objective: Functionalize the C2/C4 positions. Direct lithiation at C2 is difficult due to the competing acidity of the C3 ester. Therefore, Photoredox/HAT (Hydrogen Atom Transfer) is the preferred method for C2 functionalization in this specific substrate.
Mechanism: An excited-state photocatalyst (Ir or Ru) oxidizes a quinuclidine HAT catalyst, which abstracts the hydridic hydrogen alpha to the nitrogen. The resulting radical is trapped by an electron-deficient alkene (Giese addition) or an aryl halide (Cross-coupling).
Figure 2: Photoredox workflow for C2 functionalization, bypassing the acidity issues of C3.
Protocol (MacMillan-type Conditions):
Setup: In a vial, combine the azetidine (1.0 equiv), Aryl Bromide or Michael Acceptor (1.5 equiv),
(1 mol%), and Quinuclidine (5 mol%).
Solvent: Dissolve in degassed DMSO or MeCN.
Irradiation: Irradiate with Blue LEDs (approx. 34W) with fan cooling to maintain ambient temperature.
Time: 24-48 hours.
Note: This method preserves the C3-ester stereochemistry while adding complexity at C2.
Summary of Reaction Parameters
Transformation
Reagents
Key Conditions
Critical Risk
C3-Alkylation
LiHMDS, R-X
-78°C, THF
Self-condensation if temp rises
Hydrolysis
LiOH, THF/H2O
RT, 2h
Water solubility of product
C2-Arylation
Ir-Cat, Blue Light
RT, DMSO
Competing C3 abstraction (minor)
References
Azetidine Synthesis & Reactivity
Review: "Recent advances in the synthesis and reactivity of azetidines."[1][2][3][4] Org.[1][3][4][5] Biomol. Chem., 2017.
C3-Functionalization (Quaternization)
"Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." J. Org.[4] Chem., 2025.[4][6][7]
Photoredox C-H Activation
"Direct C–H functionalisation of azoles via Minisci reactions" (Analogous radical chemistry).[8] Org.[1][3][4][5] Biomol. Chem., 2021.[1][4]
Fluoroquinolone Derivatives (Amidation)
"Synthesis and evaluation of antibacterial and anticancer properties of azetidine-3-carbonyl derivatives.
Application of azetidine scaffolds in developing STAT3 inhibitors
Application Note: Leveraging Azetidine Scaffolds for Physicochemical & Potency Optimization of STAT3 Inhibitors Executive Summary Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered an "un...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Leveraging Azetidine Scaffolds for Physicochemical & Potency Optimization of STAT3 Inhibitors
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered an "undruggable" target due to the high homology of its SH2 domain and the lack of deep, hydrophobic binding pockets. Traditional peptidomimetics often suffer from poor cellular permeability and metabolic instability. This guide details the application of azetidine scaffolds —specifically azetidine-2-carboxamides—as superior bioisosteres to proline and phenyl rings.
Recent breakthroughs demonstrate that contracting the ring size from pyrrolidine (5-membered) to azetidine (4-membered) creates a "butterfly effect" in structure-activity relationships (SAR), resulting in:
Enhanced Potency: A 4-fold increase in SH2 domain binding affinity due to rigidified vector positioning.
Covalent Potential: The strain of the azetidine ring facilitates the design of irreversible inhibitors targeting Cys468.
PROTAC Compatibility: Azetidines serve as optimal low-molecular-weight linkers or warheads for STAT3 degraders (e.g., SD-36 analogs).
Part 1: Rationale & Design Strategy
The Conformational "Twist" (Proline vs. Azetidine)
The primary challenge in STAT3 inhibition is mimicking the pTyr-X-X-Gln peptide motif that STAT3 uses to dimerize.
The Proline Limit: Proline-based peptidomimetics have been the standard for inducing the necessary
-turn. However, the pyrrolidine ring is relatively flexible (envelope conformation), leading to an entropy penalty upon binding.
The Azetidine Solution: The azetidine ring is structurally rigid with bond angles approaching 90°. When used as a scaffold (e.g., azetidine-2-carboxamide), it locks the carbonyl and amine substituents into a distinct vector that more accurately mimics the bioactive conformation of the peptide turn required to fit the STAT3 SH2 pocket.
Physicochemical Tuning (Lipophilicity)
STAT3 inhibitors are notoriously lipophilic (high cLogP), leading to off-target toxicity and poor solubility.
LogD Reduction: Replacing a phenyl or piperidine ring with an azetidine reduces the overall lipophilicity (lowering cLogP by ~1–1.5 units) while increasing the fraction of sp3-hybridized carbons (Fsp3). This improves solubility and metabolic stability without sacrificing binding affinity.
Part 2: Chemical Synthesis Protocols
Objective: Synthesis of 3-substituted azetidine-2-carboxamide STAT3 inhibitors (e.g., H-series analogs).
General Synthetic Workflow
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min at 0°C.
Add the hydrophobic amine tail (e.g., 4-aminocyclohexyl moiety or substituted aniline) (1.1 eq).
Critical Check: Monitor via LC-MS for the intermediate. Azetidine rings can be sensitive to high heat; keep reaction < 40°C.
Yield expectation: 80-90%.
Step 2: N-Deprotection & Capping
Treat the intermediate with 4M HCl in Dioxane (avoid TFA if acid-sensitive side groups are present) for 1 hour at RT.
Concentrate in vacuo to yield the amine salt.
Capping (The Warhead): React the free amine with an electrophile (e.g., pentafluorophenyl ester of a phosphotyrosine mimic or a Michael acceptor like acryloyl chloride for covalent inhibitors).
Caution: Azetidines are polar. Ensure the gradient starts at 5% organic to prevent early elution in the void volume.
Part 3: Biochemical Validation (The Self-Validating Protocol)
Method: Fluorescence Polarization (FP) Assay
Purpose: To quantify the ability of the azetidine compound to displace a high-affinity native peptide from the STAT3 SH2 domain.
Reagents & Setup
Protein: Recombinant Human STAT3 (residues 127–722), GST-tagged. Concentration: 150 nM (determined via titration).
Scenario A (Direct Inhibitor): pSTAT3 (Y705) decreases; Total STAT3 remains constant.
Scenario B (PROTAC/Degrader): Both pSTAT3 and Total STAT3 signals disappear.
Scenario C (Toxicity/Off-Target): GAPDH signal decreases significantly.
Part 5: Visualization & Pathway Logic
STAT3 Signaling & Inhibition Workflow
Caption: Figure 1. Mechanism of Action: Azetidine inhibitors block the SH2 domain, preventing pTyr705-mediated dimerization and subsequent oncogenic transcription.
Experimental Screening Cascade
Caption: Figure 2. The Azetidine-STAT3 discovery pipeline, moving from scaffold design to in vivo validation.
Part 6: Comparative Data (Azetidine vs. Proline)
Table 1: Structure-Activity Relationship (SAR) Summary
Data synthesized from Zhang et al. and Bai et al. (See References)
Scaffold Type
Ring Size
Vector Geometry
SH2 Binding (IC50)
Cellular Activity (EC50)
Notes
Proline
5-membered
Flexible Envelope
~2.4 µM
> 10 µM
Moderate potency; poor metabolic stability.
Pipecolic
6-membered
Chair (Bulky)
~5.4 µM
Inactive
Steric clash with SH2 sub-pockets.
Azetidine
4-membered
Rigid Planar
0.52 µM
~1.0 µM
Optimal vector alignment; 4x potency boost.
References
Zhang, X., et al. (2021). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry.
[Link][1]
Yue, P., et al. (2022). "Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo." Cancer Letters.
[Link]
Bai, L., et al. (2019). "Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein."[2][3] Journal of Medicinal Chemistry.
[Link][1]
Schust, J., & Berg, T. (2004). "A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3."[4] Analytical Biochemistry.
[Link]
Challenges in the synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Technical Support Center: Synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate Executive Summary The synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate presents a dichotomy: the chemistry appears simp...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Executive Summary
The synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate presents a dichotomy: the chemistry appears simple (esterification and sulfonylation), but the azetidine ring strain (~25 kcal/mol) introduces critical stability risks.
This guide advocates for the "Esterification-First" Strategy . Attempting to sulfonylate the zwitterionic parent acid (Azetidine-3-carboxylic acid) often leads to solubility challenges and difficult aqueous workups that promote ring hydrolysis. By converting to the methyl ester hydrochloride first, you generate a robust intermediate that is compatible with standard organic solvents (DCM/THF) for the subsequent mesylation.
Module 1: The "Golden Route" Protocol
This workflow is optimized for scalability and impurity control. It assumes starting from commercially available Azetidine-3-carboxylic acid .
Caption: Sequential workflow emphasizing the critical removal of acidic volatiles before mesylation to prevent side reactions.
Module 3: Troubleshooting Guide (FAQs)
Category A: Reaction Failure & Low Yields[3]
Q1: I am seeing significant "ring-opened" byproducts (e.g., methoxy-sulfonamides) in Step 2. Why?
Root Cause: This is likely Acid-Catalyzed Nucleophilic Attack . If the HCl salt from Step 1 was not fully neutralized, or if the mesylation generated local "hotspots" of acid, the chloride ion (or residual methanol) can attack the strained azetidine ring.
Solution:
Ensure you use 3.0 equivalents of Base (1 eq to neutralize the HCl salt, 1 eq to neutralize HCl from MsCl, 1 eq excess).
Switch from TEA to DIPEA (Hünig's base) . DIPEA is less nucleophilic and reduces the risk of quaternary ammonium salt formation which can destabilize the ring.
Dilution: Run the reaction more dilute (0.1 M) to dissipate heat.
Q2: My intermediate (Methyl azetidine-3-carboxylate HCl) is a sticky gum, not a solid. Can I proceed?
Root Cause: Residual solvent (MeOH) or traces of
.
Solution: Do not proceed to Step 2 yet. Residual MeOH will react with MsCl to form Methyl Methanesulfonate (a genotoxic impurity) and consume your reagent.
Fix: Triturate the gum with anhydrous Diethyl Ether (
). The HCl salt should crash out as a white hygroscopic solid. Filter rapidly under .
Category B: Purification & Stability
Q3: The final product contains a "dimer" impurity by LCMS [2M+H].
Root Cause: Incomplete sulfonylation followed by nucleophilic attack of the unreacted azetidine amine onto the formed sulfonamide (rare) or intermolecular ester amidation (more likely if base is too strong/heated).
Avoid using Pyridine as the solvent; it can sometimes promote acyl transfer side reactions.[4] Use DCM with stoichiometric base.
Q4: Is the final product stable for long-term storage?
Insight: Unlike the free amine, the N-mesyl azetidine is relatively stable because the electron-withdrawing sulfonyl group reduces the basicity of the nitrogen, making it less prone to oxidation.
Protocol: Store at 2–8°C under Argon. Avoid protic solvents (MeOH/Water) for long-term storage to prevent slow hydrolysis of the methyl ester.
Module 4: Quantitative Data & Specifications
Parameter
Specification / Recommendation
Reason
Reaction Temp (Step 2)
Prevents ring opening (thermodynamic control).
Base Equivalents
3.0 equiv (vs. Substrate)
1 eq for HCl salt, 1 eq for reaction, 1 eq buffer.
Solvent (Step 2)
Anhydrous DCM or THF
Avoids solvolysis; ensures solubility of organic intermediates.
MsCl Addition Rate
1 mL/min (for 10g scale)
Controls exotherm; prevents local acid concentration spikes.
Workup pH
Neutral to slightly acidic (pH 5-6)
Basic washes (pH > 10) can hydrolyze the ester; Strong acid opens the ring.
Technical Support Center: Synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Welcome to the technical support center for the synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction
The synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a crucial step in the development of various pharmaceutical compounds. The core of this synthesis involves the N-sulfonylation of Methyl 3-azetidinecarboxylate with methanesulfonyl chloride (MsCl). While seemingly straightforward, the strained nature of the azetidine ring and the high reactivity of the sulfonylating agent can lead to a number of side reactions, impacting yield and purity. This guide will help you understand, prevent, and troubleshoot these issues.
Main Reaction Pathway and Key Side Reactions
The desired transformation is the reaction of the secondary amine of the azetidine ring with methanesulfonyl chloride in the presence of a non-nucleophilic base. However, several competing reactions can occur.
Caption: Main reaction and potential side reactions in the synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, their probable causes, and recommended solutions.
Observed Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Ineffective Deprotonation: The starting material is often the hydrochloride salt, requiring a base to free the amine. Insufficient or weak base will prevent the reaction. 2. Hydrolysis of Methanesulfonyl Chloride: Presence of water in the solvent or on glassware will rapidly quench the MsCl.[1] 3. Incorrect Stoichiometry: Using too little MsCl will result in incomplete conversion.
1. Base Selection & Stoichiometry: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) if starting from the free base, and at least two equivalents if starting from the hydrochloride salt. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride.
Presence of a Water-Soluble, Acidic Impurity
Hydrolysis of Methanesulfonyl Chloride: The primary side reaction of MsCl with adventitious water forms methanesulfonic acid and HCl.[1] This is highly water-soluble and will be present in the aqueous layer during workup.
Aqueous Workup: A standard aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize and remove these acidic byproducts. Ensure the organic layer is thoroughly washed.
Multiple Unidentified Spots on TLC, Some at Baseline
1. Ring-Opening of Azetidine: The strained azetidine ring can be opened by nucleophiles, especially under acidic conditions (e.g., from HCl generated in situ).[2] This can lead to polar, oligomeric byproducts. 2. Polymerization: N-sulfonylated azetidines can undergo anionic ring-opening polymerization, although this is more common at higher temperatures.[3][4]
1. Control of Acidity & Temperature: Add the methanesulfonyl chloride slowly at a low temperature (e.g., 0 °C) to control the exotherm and minimize the accumulation of HCl. The presence of a tertiary amine base is crucial to scavenge the generated HCl. 2. Avoid High Temperatures: Maintain a low reaction temperature throughout the addition and stirring period.
Product Contaminated with Starting Material
Incomplete Reaction: This can be due to insufficient reaction time, low temperature, or inadequate amounts of base or MsCl.
Reaction Monitoring & Optimization: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a small additional portion of MsCl and/or base. Allowing the reaction to warm to room temperature after the initial addition at 0 °C can also drive it to completion.
Loss of the Methyl Ester Group (Observed by NMR/MS)
Ester Hydrolysis: The methyl ester can be hydrolyzed if exposed to strongly basic or acidic conditions, particularly during the aqueous workup or purification.[5]
Careful Workup & Purification: Use a mild base like sodium bicarbonate for the aqueous wash. Avoid prolonged exposure to strong acids or bases. If using silica gel chromatography, consider neutralizing the silica with triethylamine if the product shows sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction and why?
A1: A non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. These bases are strong enough to deprotonate the azetidine (or its hydrochloride salt) but are poor nucleophiles themselves, so they do not compete with the azetidine in reacting with the highly electrophilic methanesulfonyl chloride. They also serve as an effective scavenger for the HCl generated during the reaction, preventing acid-catalyzed side reactions like ring-opening.[6]
Q2: My starting material is Methyl 3-azetidinecarboxylate hydrochloride. How does this affect the reaction setup?
A2: If you are using the hydrochloride salt, you will need at least two equivalents of your tertiary amine base. The first equivalent is to neutralize the HCl salt and free the secondary amine. The second equivalent is to act as the acid scavenger for the HCl produced during the sulfonylation reaction.
Q3: I've observed the formation of a highly reactive intermediate. What could it be?
A3: Methanesulfonyl chloride can undergo an E1cB-like elimination in the presence of a base to form sulfene (CH₂=SO₂).[7] Sulfene is highly reactive and can undergo cycloaddition reactions or react with other nucleophiles present in the mixture, leading to a variety of byproducts. To minimize sulfene formation, add the methanesulfonyl chloride slowly to the solution of the azetidine and base at a low temperature. This ensures that the azetidine is the primary nucleophile that reacts with the MsCl.
Q4: How can I best purify the final product?
A4: The most common method for purifying Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. It is important to ensure all starting materials and water-soluble byproducts have been removed through an aqueous workup before chromatography.
Q5: Can the azetidine ring open during the reaction? What are the products?
A5: Yes, the four-membered azetidine ring is strained and susceptible to nucleophilic ring-opening, particularly under acidic conditions.[2] If HCl is not effectively scavenged by the base, it can protonate the ring nitrogen, activating the ring towards attack by a nucleophile (like the chloride ion). This could lead to the formation of chloro-substituted N-mesyl propylamines.
Experimental Protocol Example
This protocol is a general guideline. You may need to optimize it for your specific laboratory conditions.
Materials:
Methyl 3-azetidinecarboxylate hydrochloride
Methanesulfonyl chloride (MsCl)
Triethylamine (TEA)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To an oven-dried round-bottom flask under a nitrogen atmosphere, add Methyl 3-azetidinecarboxylate hydrochloride (1.0 eq).
Add anhydrous DCM (approx. 0.1-0.2 M concentration).
Cool the mixture to 0 °C in an ice bath.
Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes.
Slowly add methanesulfonyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate.
References
Larock, R.C. (1999).
WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)
The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC - NIH. (URL: [Link])
A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole | Request PDF - ResearchGate. (URL: [Link])
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: AZT-MS-PUR-001
Compound: Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate
CAS: 1276-22-8 (Analogous Reference)
Support Tier: Level 3 (Senior Application Scientist)
Module 1: Impurity Profiling & Diagnostic Triage
Before initiating purification, you must identify the specific nature of your contamination. In the synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (typically via sulfonalylation of methyl azetidine-3-carboxylate with methanesulfonyl chloride), three classes of impurities are dominant.
The Contaminant Matrix
Impurity Type
Likely Identity
Origin
Diagnostic Signal (1H NMR)
Type A: Reagent Excess
Methanesulfonyl Chloride (MsCl)
Unreacted starting material
Singlet ~3.2 ppm (distinct from product Ms group). Pungent odor.
Type B: By-Products
Methanesulfonic Acid (MsOH) / HCl salts
Hydrolysis of MsCl; Amine salts (TEA·HCl)
Broad exchangeable protons >10 ppm; Shifts in aliphatic region due to salt formation.
Type C: Hydrolysis
1-(Methylsulfonyl)-3-azetidinecarboxylic acid
Hydrolysis of the ester moiety
Loss of methyl ester singlet (~3.7 ppm). Appearance of broad COOH peak.
Module 2: Standard Operating Procedure (The "Quench & Wash")
Objective: Removal of Type A and Type B impurities without compromising the azetidine ring stability.
The Logic (Why this works):
Unlike free amines, the sulfonamide nitrogen in your product is non-basic (pKa of conjugate acid < -1). This allows us to use acidic washes to remove residual organic bases (Pyridine/TEA) without protonating or extracting your product.
Protocol:
Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Recommendation: DCM is preferred for solubility, but EtOAc is better for phase separation if emulsions occur.
The Acid Wash (Removes Bases): Wash the organic layer with 1M HCl or 10% Citric Acid (2 x Vol).
Result: Pyridine/TEA are protonated and move to the aqueous layer. The sulfonamide product remains in the organic layer.
The Base Wash (Removes Acids): Wash with Saturated NaHCO₃ (2 x Vol).
Critical: Do NOT use NaOH. Strong bases will hydrolyze the methyl ester to the carboxylic acid (Type C impurity).
Result: Neutralizes residual MsOH and removes any hydrolyzed acid by-products.
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Visual Workflow: The Extraction Logic
Caption: Selective extraction workflow leveraging the non-basic nature of the sulfonamide group.
Module 3: Advanced Purification (Crystallization vs. Chromatography)
If the "Quench & Wash" yields <98% purity, proceed to these advanced methods.
Method A: Recrystallization (Preferred for Scale-up)
Azetidine sulfonamides are often crystalline solids. However, they can "oil out" if the solvent polarity is mismatched.
Solvent System: EtOAc / Heptane (or Hexane).
Protocol:
Dissolve crude solid in minimal hot EtOAc (approx. 50-60°C).
Slowly add Heptane dropwise until slight turbidity persists.
Add a drop of EtOAc to clear the solution.
Allow to cool to Room Temperature (RT) slowly.
Troubleshooting: If oil separates, reheat and add more EtOAc. Seed with a pure crystal if available.
Method B: Flash Chromatography
Due to the polarity of the sulfonamide and ester groups, this compound behaves well on silica.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase: Gradient of EtOAc in Hexanes (Start 20% → End 60%).
TLC Visualization: KMnO₄ stain (Azetidines stain well) or UV (weak absorption, sulfonamide may show at 210-220 nm).
Troubleshooting FAQs (The Help Desk)
Q1: My product is "oiling out" during recrystallization. How do I fix this?
A: This is a common issue with sulfonamides.
Re-dissolve: Heat the mixture until it is a single phase.
Seed: If you have any solid product (even crude), add a tiny speck at 40°C.
Slow Down: Wrap the flask in foil or cotton to slow the cooling rate. Rapid cooling traps impurities and forces oiling.
Change Solvent: Switch to IPA (Isopropyl Alcohol) . Dissolve hot, then cool. IPA often promotes better crystal growth for this class of compounds than EtOAc/Heptane.
Q2: I see a persistent impurity at ~3.0 ppm in NMR. Is it MsCl?
A: Check the coupling.
Singlet? Likely excess Mesyl Chloride (MsCl) . Remedy: Stir the organic layer with aqueous NaHCO₃ for 1 hour. MsCl hydrolyzes slowly; brief washes miss it.
Multiplet? Could be N-Methyl impurity if you used methylamine at any point, or a ring-opening by-product.
Broad? Likely Water . Dry your sample thoroughly.
Q3: Can I use acid to remove the Boc-protected precursor before this step?
A: Yes, but be careful.
If you are synthesizing this from 1-(tert-butoxycarbonyl)-3-azetidinecarboxylate:
Use 4M HCl in Dioxane or TFA/DCM .
Critical: Remove all acid before adding MsCl. Residual acid will neutralize the base (TEA/Pyridine) required for the mesylation, leading to stalled reactions.
Q4: Is the azetidine ring stable to these workups?
A: Generally, yes.
While azetidines are strained (approx. 25 kcal/mol strain energy), the N-sulfonyl group (electron-withdrawing) reduces the nucleophilicity of the nitrogen, making it less prone to oxidative ring opening compared to the free amine. However, avoid strong nucleophiles (like thiols or azides) in the presence of Lewis acids, which can trigger ring-opening polymerization.
References
Azetidine Synthesis & Stability
Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[1][2]
Source:Chemical Society Reviews (via RSC).
Context: Discusses ring strain and stability of N-sulfonyl azetidines.
Technical Support Center: Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. This guide, prepared by our senior application scienti...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your research.
Introduction to the Stability Profile
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a valuable building block in medicinal chemistry, incorporating a strained four-membered azetidine ring, a methyl ester, and a robust N-methylsulfonyl group. The inherent ring strain of the azetidine moiety is a primary driver of its reactivity, making it susceptible to specific reaction conditions that can compromise its structure.[1] This guide will delve into the three main potential points of instability: the azetidine ring, the methyl ester, and the N-sulfonyl bond.
Troubleshooting Guide
Issue 1: Low or No Yield in Reactions
Question: I am experiencing significantly lower than expected yields in my reaction involving Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. What are the likely causes related to the compound's stability?
Answer:
Low yields can often be attributed to the degradation of the starting material or the desired product under the reaction conditions. The primary culprits for the instability of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate are the presence of strong acids, bases, or nucleophiles, as well as elevated temperatures.
Acid-Catalyzed Degradation: Strong acidic conditions can lead to the protonation of the azetidine nitrogen, which can catalyze the ring-opening of the strained four-membered ring.[2] This is a significant concern and can lead to a complex mixture of byproducts.
Base-Catalyzed Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, a reaction commonly known as saponification.[1] This will convert the ester to a carboxylate, which may not be the desired product and can complicate purification.
Nucleophilic Attack: The strained azetidine ring is susceptible to nucleophilic attack, which can lead to ring-opening.[3] This is particularly relevant if your reaction mixture contains strong nucleophiles.
Thermal Decomposition: While many heterocyclic esters are stable at elevated temperatures, prolonged exposure to high heat can lead to decomposition. Some nitrogen-rich heterocyclic esters have been shown to be stable up to 250°C, but the specific thermal stability of this compound is not extensively documented.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Compound Degradation During Purification
Question: I am observing degradation of my compound during purification by silica gel chromatography. What is causing this and how can I prevent it?
Answer:
Silica gel is inherently acidic, which can be problematic for acid-sensitive compounds like Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. The acidic surface of the silica can catalyze the ring-opening of the azetidine ring, leading to product loss.
Mitigation Strategies:
Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then evaporate the solvent. This will neutralize the acidic sites on the silica.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based resin.
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with optimized solvent systems for rapid elution.
Recommended Solvents for Chromatography:
Solvent System (v/v)
Polarity
Notes
Ethyl Acetate / Hexanes
Low to Medium
A good starting point for many compounds of this polarity.
Dichloromethane / Methanol
Medium to High
Be cautious with the acidity of dichloromethane; consider adding a small amount of triethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate?
A: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Refrigeration (2-8°C) is recommended.
Q2: Is the N-sulfonyl group stable to acidic and basic conditions?
A: The N-methylsulfonyl group is generally quite stable.[5] Cleavage of the N-S bond typically requires harsh conditions, such as strong reducing agents or very strong acids at high temperatures.[3][6] Under the milder acidic or basic conditions that might lead to ester hydrolysis or azetidine ring-opening, the N-sulfonyl group is expected to remain intact. However, some studies indicate that sulfonamides are more prone to hydrolysis in acidic conditions compared to neutral or basic conditions.[7]
Q3: Can the methyl ester be hydrolyzed without affecting the rest of the molecule?
A: Yes, selective hydrolysis of the methyl ester is possible under carefully controlled conditions. Mild basic hydrolysis using a weak base like lithium hydroxide at low temperatures can often achieve this.[8] A patent for a similar compound, N-benzyl azetidine-3-carboxylic acid methyl ester, describes hydrolysis using hot water, suggesting this might be a viable mild method.[5][7]
Q4: What are the primary degradation pathways for this molecule?
A: The two most likely degradation pathways are:
Acid-catalyzed ring-opening of the azetidine: This is initiated by protonation of the nitrogen atom.
Base-catalyzed hydrolysis of the methyl ester: This proceeds via a standard saponification mechanism.[1]
Potential Degradation Pathways:
Caption: Primary degradation pathways of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate.
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis of the Methyl Ester
This protocol is designed to selectively hydrolyze the methyl ester to the corresponding carboxylic acid while minimizing the risk of azetidine ring-opening.
Dissolve Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
Cool the solution to 0°C in an ice bath.
Add a solution of lithium hydroxide (LiOH) (1.1 equivalents) in water dropwise over 15 minutes.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with a dilute acid (e.g., 1M HCl) at 0°C.
Extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
References
Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
Preparation of n-substituted azetidine 3-carboxylic acid derivatives - European Patent Office. [Link]
Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications. RSC Publishing. [Link]
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PubMed Central. [Link]
Aryldiazonium ion-initiated C–N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. Chemical Communications (RSC Publishing). [Link]
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]
New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]
The synthesis and bacytracin-catalysed hydrolysis of aryl esters of N-acylamino acids. NIH. [Link]
Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Chemistry Portal. [Link]
Nature of N-S bond cleavage of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) (methyl)carbamate. PubMed. [Link]
VIABILITY OF AZIDE-ALKYNE CLICK CHEMISTRY ON POLYELECTROLYTE-ANTIBODY CONJUGATION. UDSpace - University of Delaware. [Link]
Technical Support Center: Troubleshooting Azetidine Ring Opening Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of azetidine ring opening side reactions. Due to their inherent ring strain, azetidines can be susceptible to undesired cleavage, impacting reaction yields and purity.[1][2][3][4] This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My azetidine-containing compound is degrading under acidic conditions. What is happening and how can I prevent it?
A1: Acid-mediated decomposition is a primary concern when working with azetidines. The underlying cause is the protonation of the azetidine nitrogen. This protonation increases the strain on the four-membered ring, making it highly susceptible to nucleophilic attack and subsequent ring opening.[5] The stability of an azetidine in acidic media is directly related to the pKa of the azetidine nitrogen; a lower pKa generally confers greater stability.[1]
A study on N-substituted aryl azetidines highlighted the dramatic effect of pH on stability. One analog was completely stable at pH 7.0 but exhibited a half-life of only 30 minutes at pH 1.8.[5]
Troubleshooting Strategies:
pH Control: The most effective preventative measure is to maintain a neutral or basic pH (pH > 7) during your reaction and workup procedures.[5]
Mild Acidic Conditions: If acidic conditions are unavoidable, use the mildest acid possible for the shortest duration.
N-Protecting Groups: The introduction of an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, can decrease the basicity of the azetidine nitrogen. This reduces its propensity for protonation and enhances stability under acidic conditions.[5]
Solvent Choice: Opt for aprotic solvents over protic ones when working in potentially acidic environments to minimize solvent-mediated protonation and nucleophilic attack.[5]
Q2: I am observing significant ring-opening of my N-aryl azetidine, even under seemingly mild conditions. Could an intramolecular reaction be the cause?
A2: Yes, intramolecular ring-opening is a documented side reaction, particularly for N-substituted azetidines with pendant nucleophilic groups. A notable example involves N-substituted aryl azetidines bearing an amide group. Under acidic conditions, the azetidine nitrogen is protonated, activating the ring. The nearby amide oxygen can then act as an intramolecular nucleophile, attacking one of the ring carbons and leading to cleavage of the C-N bond.[1][6]
The rate of this decomposition is influenced by the distance between the amide and the azetidine ring. Increasing the length of the alkyl chain connecting these two moieties has been shown to progressively increase the half-life of the compound, supporting the intramolecular nature of the decomposition.[1]
Troubleshooting & Design Considerations:
Structural Modification: If feasible, increasing the distance between the azetidine ring and any internal nucleophiles can significantly enhance stability.[1]
Amide Substitution: The nucleophilicity of the attacking group plays a key role. For instance, replacing a dimethyl amide with a more sterically hindered or less nucleophilic amide (like an azetidine amide) can improve stability.[1]
Aryl Substituent Effects: The electronic properties of the N-aryl substituent influence the basicity of the azetidine nitrogen. Electron-donating groups on the aryl ring can increase the azetidine's pKa, making it more susceptible to protonation and subsequent intramolecular attack. Conversely, electron-withdrawing groups can decrease the pKa and improve stability.[1]
Q3: My reaction involves a Lewis acid, and I'm seeing substantial azetidine ring opening. How do Lewis acids promote this side reaction, and what can I do about it?
A3: Lewis acids are frequently employed to activate azetidines for nucleophilic attack, but this activation can also lead to undesired ring-opening. The Lewis acid coordinates to the azetidine nitrogen, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack.[7][8] This is a common strategy for the intentional, regioselective opening of azetidines.[7] However, if your goal is to preserve the azetidine ring, the presence of nucleophiles in your reaction mixture, including the solvent, can lead to unwanted side products.
Troubleshooting Lewis Acid-Mediated Ring Opening:
Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the rate of ring opening. Milder Lewis acids may provide sufficient activation for your desired transformation without causing extensive decomposition. For example, La(OTf)₃ has been used effectively to catalyze intramolecular aminolysis of epoxides to form azetidines with high regioselectivity, showcasing its ability to promote desired cyclization over ring opening.[9][10]
Stoichiometry: In some cases, a catalytic amount of a Lewis acid may be sufficient, while in others, a full equivalent is required for the reaction to proceed. Carefully titrating the amount of Lewis acid can help find a balance between reactivity and stability.
Nucleophile Control: Be mindful of all potential nucleophiles in your reaction, including solvents (e.g., alcohols), reagents, and byproducts.[8] Using non-nucleophilic solvents and ensuring the absence of adventitious water or other nucleophiles is crucial.
Temperature: Lowering the reaction temperature can often slow down the rate of the undesired ring-opening reaction more than the desired transformation, improving the overall yield of the intact azetidine product.
Troubleshooting Guide: A Systematic Approach
When faced with an unexpected azetidine ring-opening side reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify the root cause and implement an effective solution.
Caption: Troubleshooting workflow for azetidine ring opening.
Mechanistic Insights: The Azetidinium Ion
A key intermediate in many azetidine ring-opening reactions is the azetidinium ion .[11][12] This species is formed by the protonation or alkylation of the azetidine nitrogen, resulting in a positively charged, highly strained ring.[13][14] The formation of the azetidinium ion significantly increases the ring strain, making the ring carbons highly electrophilic and susceptible to nucleophilic attack.[13][14]
The regioselectivity of the nucleophilic attack on an unsymmetrical azetidinium ion is influenced by both electronic and steric factors.[15] For instance, in N-tosylazetidines with a 2-aryl substituent, nucleophilic attack preferentially occurs at the benzylic carbon.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Preventing Decomposition During Workup & Isolation
Compound: Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (CAS: 1418117-81-3)
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Critical Stability Profile: The "Why" Behind the Protocol
Before attempting isolation, it is imperative to understand the specific stress points of the azetidine scaffold. Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is not a standard aliphatic ester; it is a high-energy heterocycle possessing two distinct failure modes driven by ring strain (~26 kcal/mol) and electronic activation.[1]
Failure Mode A: Base-Catalyzed Saponification (The "Vanishing Product")[1]
Mechanism: The electron-withdrawing
-methylsulfonyl group reduces the electron density of the azetidine ring, but the distal methyl ester remains vulnerable to standard nucleophilic acyl substitution.
The Trap: Researchers often use strong basic washes (e.g., 1M NaOH) to remove acidic impurities. This rapidly hydrolyzes the methyl ester to the corresponding carboxylic acid (1-(methylsulfonyl)-3-azetidinecarboxylic acid).[1]
Result: The acid byproduct is highly water-soluble at basic pH (
) and remains in the aqueous layer during extraction, leading to "zero yield" in the organic phase.
Failure Mode B: Acid-Mediated Ring Opening (The "Polymerization")[1]
Mechanism: While the sulfonyl group reduces the basicity of the ring nitrogen (making it less susceptible to protonation than alkyl azetidines), the ring carbons (C2/C4) become electrophilic.
The Trap: Strong acidic washes (pH < 2) or active acidic stationary phases (e.g., unbuffered silica gel) can catalyze nucleophilic attack by the solvent or counter-ions (Cl⁻), leading to ring opening and complex degradation mixtures.
Visualization: Decomposition Pathways
The following diagram illustrates the two primary decomposition routes you must avoid.
Figure 1: Divergent decomposition pathways driven by pH extremes.
Troubleshooting Guide: Scenario-Based Solutions
Scenario 1: "I extracted with EtOAc, but my mass balance is extremely low."
Diagnosis: You likely hydrolyzed the ester during a basic wash (e.g., sat.
left too long, or ), or the compound partition coefficient () is lower than expected due to the polar sulfone group.
Immediate Fix: Check the aqueous layer. Acidify a small aliquot of the aqueous waste to pH 3-4 and re-extract with DCM. If product appears, you suffered saponification.
Prevention:
Avoid
washes completely.
Use Dichloromethane (DCM) instead of Ethyl Acetate (EtOAc) for extraction. Sulfonamides are polar; DCM improves recovery efficiency.
Add NaCl (Brine) to the aqueous phase to "salt out" the organic ester.
Scenario 2: "The NMR shows the product is pure, but it decomposes on the silica column."
Diagnosis: Acid-catalyzed ring opening on the stationary phase.[1][2] Silica gel is naturally slightly acidic (
) is slightly Lewis acidic and can sometimes interact with sensitive heterocycles. is neutral and gentler.
Filtration: Filter off the drying agent promptly (do not leave overnight).
Evaporation: Concentrate under reduced pressure at
.
Visualization: Safe Workup Workflow
Figure 2: Optimized workflow to minimize chemical and thermal stress.[1]
Frequently Asked Questions (FAQs)
Q: Can I use HPLC to purify this compound?A: Yes, but avoid TFA (Trifluoroacetic acid) in the mobile phase if possible. TFA is strong enough to degrade the azetidine ring over time. Use Formic Acid (0.1%) or an Ammonium Acetate buffer instead. If you must use TFA, neutralize the fractions immediately after collection.
Q: Is the compound stable in DMSO?A: Generally, yes. However, nucleophilic solvents like DMSO can sometimes participate in ring-opening reactions at elevated temperatures (
Q: I need to hydrolyze the ester to the acid intentionally. How do I do it without destroying the ring?A: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at
. LiOH is milder than NaOH. Monitor closely by TLC and neutralize to pH 7 immediately upon completion. Do not heat.
References
Azetidine Stability & Ring Opening:
Bai, G., et al. (2021).[3][4][5] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
General Azetidine Synthesis & Handling:
Couty, F., & Drouillat, B. (2012). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Accounts of Chemical Research.
Ester Hydrolysis Protocols:
Noda, Y., et al. (2023).[6] Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances.
[1]
Workup of N-Sulfonyl Azetidines:
BenchChem Technical Guides. Azetidine, 1-[(4-fluorophenyl)sulfonyl]- stability issues in solution.
Technical Support Center: Purification of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
This guide is structured as a specialized technical support center for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS: 1418117-81-3).[1][2][3][4] It prioritizes practical troubleshooting over generic descriptions,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized technical support center for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS: 1418117-81-3).[1][2][3][4] It prioritizes practical troubleshooting over generic descriptions, assuming the user is already facing purification challenges.
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate presents a unique purification challenge due to its amphiphilic nature .[1][2][3][4] The sulfonyl group adds significant polarity, often causing "streaking" on standard silica, while the strained azetidine ring imposes thermal limits.[2][3][4]
Primary Issue: The compound frequently isolates as a viscous oil or low-melting solid, resisting simple crystallization.[1][2][3][4]
Chemical Stability: The
-sulfonyl group renders the nitrogen non-basic.[1][2][3][4] Do not attempt acid-base extraction to protonate the nitrogen ; the product will remain in the organic phase.[1][2][3][4]
Thermal Limit: Avoid pot temperatures >60°C to prevent ring strain-induced degradation or ester hydrolysis.[1][2][3][4]
Module 1: Crystallization & Solid State Isolation
Status: Recommended Primary Strategy
User Question:
"My crude product is a thick, amber oil. I expect a solid. How do I induce crystallization without using a column?"
Technical Resolution:
This compound suffers from kinetic oiling —it prefers the amorphous liquid state even if thermodynamically stable as a crystal.[1][2][3][4] You must disrupt this metastable state using a Push-Pull Solvent System .[1][2][3][4]
Protocol: The "Cloud Point" Method
Dissolution (The "Pull"): Dissolve the crude oil in the minimum amount of warm Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) (approx. 35-40°C).[1][2][4]
Why: These esters have moderate polarity that solubilizes the sulfonamide but allows for supersaturation upon cooling.[1][2][3][4] Avoid DCM; it is too good a solvent.[1][2][3][4]
Anti-Solvent Addition (The "Push"): Dropwise add n-Heptane or Hexanes until a persistent cloudiness (turbidity) appears.[1][2][3][4]
The Critical Step (Seeding): Stop stirring. Add a "seed crystal" (if available) or scratch the inner glass surface with a glass rod.[2][3][4]
Mechanism:[1][2][3][4][5][6][7] Scratching creates micro-nucleation sites (glass dust) that lower the energy barrier for lattice formation.[2][3][4]
Thermal Ramp: Cool the mixture slowly to Room Temperature (RT) over 2 hours, then to 0°C.
Warning: Rapid cooling traps impurities in the crystal lattice (occlusion).[2][3][4]
Troubleshooting Table: Crystallization Failures
Symptom
Root Cause
Corrective Action
Oiling Out (Droplets form instead of crystals)
Temperature dropped too fast or solvent is too polar.[1][2][3][4]
Re-heat to redissolve.[1][2][3][4] Add 5% more polar solvent.[1][2][3][4] Cool at 5°C/hour.[1][2][3][4]
Since the product is neutral, it will not move into the aqueous layer with acid.[2][3][4]
Dilute: Dissolve crude in Ethyl Acetate (EtOAc) .
Acid Wash: Wash with 1M HCl or 10% Citric Acid .[1][2][3][4]
Result: Unreacted azetidine (amine) or other basic impurities are protonated and move to the Aqueous Layer .[2][3][4] The Product remains in the Organic Layer .[1][2][3][4]
Critical Control: Do not use strong bases (NaOH/KOH).[1][3][4] The methyl ester is susceptible to hydrolysis, which would destroy your product, yielding the carboxylic acid.[2][3][4]
Dry: Use
(Sodium Sulfate).[1][2][3][4] Avoid if the product is very sticky, as physical loss can occur.[2][3][4]
Module 3: Chromatography Alternatives
Status: When Silica Fails
User Question:
"The product streaks on TLC and co-elutes with impurities on a silica column. What are my stationary phase alternatives?"
Technical Resolution:
The sulfonyl oxygen atoms interact strongly with the silanols on standard silica gel, causing "tailing."[2][3][4]
Note: The product will elute in the middle of the gradient (approx. 40-60% ACN) due to the methyl/mesyl lipophilicity.[1][2][3][4]
Visual Workflow: Purification Decision Matrix
Figure 1: Decision matrix for selecting the optimal purification route based on crude physical state and impurity profile.[1][2][3]
Module 4: Distillation (High Risk/High Reward)
Status: Last Resort
User Question:
"Can I just distill this under vacuum?"
Technical Resolution:
Only if you have high-vacuum equipment (<0.5 mmHg). The boiling point is high, and the azetidine ring is strained.[2][3][4] Prolonged heating at atmospheric pressure will cause decomposition.[1][2][3][4]
Equipment:Kugelrohr (Bulb-to-Bulb) apparatus is mandatory.[1][2][3][4] It minimizes the path length and heating duration.[1][2][3][4]
Technical Support Center: High-Throughput & Kilo-Scale Synthesis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Executive Summary & Critical Process Parameters (CPPs) Scaling up the synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate presents unique challenges driven by the high ring strain (~25 kcal/mol) of the azetidin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Critical Process Parameters (CPPs)
Scaling up the synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate presents unique challenges driven by the high ring strain (~25 kcal/mol) of the azetidine core and the exothermic nature of sulfonylation. While milligram-scale reactions are forgiving, kilo-scale production requires rigorous control over thermodynamics and mass transfer to prevent thermal runaway and ring-opening polymerization .
This guide addresses the transition from bench (grams) to pilot plant (kilograms), focusing on the reaction of Methyl azetidine-3-carboxylate HCl with Methanesulfonyl chloride (MsCl) .
Key Physical Properties & Safety Data
Parameter
Specification
Impact on Scale-up
Ring Strain
~25.4 kcal/mol
High susceptibility to acid-catalyzed ring opening (hydrolysis).
Reaction Enthalpy
Highly Exothermic
MsCl addition generates significant heat; requires active cooling.
Solubility
Amphiphilic
Product has moderate water solubility; extraction requires specific solvent systems (e.g., DCM or EtOAc/High Salt).
MsCl Toxicity
Corrosive/Lachrymator
Closed systems required; quench protocols must be validated to destroy excess reagent.
Reaction Workflow & Mechanism
The following diagram illustrates the optimized workflow for scale-up, highlighting the critical decision nodes where failure often occurs.
Figure 1: Optimized Process Flow Diagram for the synthesis of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate. Note the critical temperature control during MsCl addition.
Detailed Protocol: Kilo-Scale Synthesis
Reagents:
Methyl azetidine-3-carboxylate HCl (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.1 - 1.2 eq)
Triethylamine (TEA) (2.5 eq) or DIPEA
Dichloromethane (DCM) (10-15 Volumes)
Step-by-Step Methodology:
Reactor Setup: Charge the reactor with Methyl azetidine-3-carboxylate HCl and DCM. Cool the suspension to 0°C under nitrogen.
Why: The HCl salt is stable. The free base is less stable. We generate the free base in situ at low temp.
Base Addition: Add TEA dropwise over 30 mins, maintaining internal temperature < 5°C .
Observation: The slurry will change consistency as Azetidine-HCl converts to TEA-HCl (which may precipitate depending on concentration).
MsCl Addition (CRITICAL): Add MsCl as a solution in DCM (to dilute the exotherm) over 2–4 hours.
Constraint:Never allow internal temp to exceed 10°C.
Risk:[1][2][3][4] High temp causes ring opening (formation of 3-chloro-propyl derivatives) and darkens the reaction (decomposition).
Aging: Allow to warm to 20°C and stir for 2–4 hours.
Quench: Cool to 10°C. Add saturated aqueous NaHCO3. Stir vigorously for 30 mins to hydrolyze excess MsCl.
Workup:
Separate phases.
Back-extract aqueous layer with DCM (2x). Note: The product is polar; ensure thorough extraction.
Wash combined organics with 0.5M HCl (rapidly, to remove excess TEA) then Brine.
Dry over MgSO4 and concentrate.
Purification: Recrystallize from hot Ethyl Acetate/Heptane (or MTBE).
Troubleshooting Guide & FAQs
Category A: Reaction Kinetics & Exotherms
Q1: My reaction mixture turned dark brown/black upon MsCl addition. What happened?
Diagnosis: Thermal Runaway / Decomposition.
Root Cause: The reaction of amines with sulfonyl chlorides is extremely exothermic. If the temperature spiked (likely >20°C during addition), the azetidine ring likely opened or polymerized.
Solution:
Check cooling capacity.[4] On scale, jacketed reactors are mandatory.
Dilute MsCl in DCM (1:1) before addition.
Slow down addition rate.
Recovery: If the mixture is black, purification will be difficult. Carbon treatment (activated charcoal) during recrystallization may salvage some product, but yield will be low.
Q2: I have low conversion. HPLC shows starting material remaining, but I added 1.1 eq of MsCl.
Root Cause: MsCl is moisture sensitive. If your solvent (DCM) was wet, MsCl hydrolyzed to methanesulfonic acid (MsOH) before reacting with the azetidine.
Solution:
Dry DCM (Karl Fischer < 0.05% water).
Use fresh MsCl (it degrades over time).
Immediate Fix: Cool to 0°C and add an additional 0.2 eq of MsCl and 0.2 eq of Base.
Category B: Impurity Profile
Q3: I see a major impurity at RRT 0.85 (approx). What is it?
Root Cause: "Acidic Dump." If the reaction generates local hot-spots of HCl (before the base can neutralize it), the chloride ion attacks the strained azetidine ring.
Mechanism:
Azetidine + H+ -> Protonated Azetidine.
Protonated Azetidine + Cl- -> Ring Opening.
Solution: Ensure efficient stirring (high RPM) to prevent local concentration gradients. Use a slight excess of base (2.2 to 2.5 eq) to ensure the medium never becomes acidic.
Figure 2: Divergent pathways between successful synthesis and ring-opening decomposition.
Category C: Isolation & Yield
Q4: My crude yield is 40%, but the reaction looked clean on TLC. Where is my product?
Root Cause: Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is a polar molecule. It has significant solubility in water, especially if the aqueous layer is large.
Solution:
Salting Out: Saturate the aqueous layer with NaCl before extraction.
Solvent Switch: If DCM extraction is insufficient, use 10% Methanol in DCM (caution: emulsions) or repeat extractions 3-4 times.
Check Aqueous: Always run TLC/HPLC on your aqueous waste stream before disposal.
Q5: The product is oiling out during crystallization.
Diagnosis: Impurity interference or wrong solvent ratio.
Solution:
Seed the mixture with a pure crystal if available.
Use a "Heat/Cool" cycle: Heat to reflux in EtOAc, add Heptane until slightly cloudy, then cool slowly (10°C/hour). Rapid cooling traps impurities and leads to oils.
References
Azetidine Ring Stability
Source: BenchChem Technical Support.[6] "Stability of N-sulfonylated azetidines."
Relevance: Discusses the susceptibility of the azetidine ring to acid-c
Welcome to the technical support hub for strained heterocycle functionalization. The N-sulfonylation of azetidine is deceptively simple. While the reaction theoretically requires only a sulfonyl chloride, a base, and the amine, the 25.4 kcal/mol ring strain of the azetidine scaffold creates a "hair-trigger" instability.
The Core Problem: The reaction produces HCl as a byproduct. If this acid is not immediately neutralized, it protonates the azetidine nitrogen. The protonated azetidine is an activated electrophile that rapidly undergoes nucleophilic attack by the chloride ion (or solvent), leading to ring-opening rather than N-sulfonylation.
Diagnostic & Troubleshooting Modules
Module A: The "Ring-Opening" Issue (Major Failure Mode)
Symptom:
NMR: Disappearance of the characteristic azetidine multiplets (usually
3.0–4.0 ppm). Appearance of triplet signals corresponding to a propyl chain ( 3.5 ppm and 1.9 ppm).
LCMS: Mass corresponds to Product + HCl (M+36/38).
Root Cause Analysis:
The reaction environment became acidic.[1] The sulfonyl chloride reagent generates HCl upon reaction. If the local concentration of base is insufficient (mixing issues) or the base is too weak, the azetidine nitrogen becomes protonated. The chloride counter-ion then attacks the
-carbon via an mechanism, relieving ring strain.
Corrective Actions (Q&A):
Question
Technical Recommendation
"I used 1.1 eq of TEA but still got ring opening. Why?"
Local Acidification. 1.1 eq is insufficient because TEA HCl salts can buffer the solution but may not scavenge protons fast enough at the injection site. Fix: Increase base to 2.0–3.0 eq .
"Does temperature matter?"
Critical. Higher temperatures increase the rate of nucleophilic attack on the ring. Fix: Perform the addition at -10°C to 0°C and warm to RT only after addition is complete.
"Can I use a biphasic system?"
Yes, and it's often better. Schotten-Baumann conditions (DCM/Water with or NaOH) are excellent. The inorganic base stays in the aqueous phase and rapidly neutralizes acid without risking amine-catalyzed degradation.
Module B: Oligomerization & Polymerization[2]
Symptom:
Visual: Reaction mixture turns into a viscous gum or insoluble solid.
NMR: Broad, undefined peaks in the baseline.
Root Cause Analysis:
Azetidines can undergo Anionic Ring-Opening Polymerization (AROP) or oligomerization. If the N-sulfonyl azetidine forms but excess azetidine remains (and is deprotonated), the free azetidine amine can attack the electrophilic carbons of the sulfonated product.
Corrective Actions (Q&A):
Question
Technical Recommendation
"How do I stop the polymer gum?"
Dilution & Stoichiometry. Run the reaction more dilute (0.1 M). Ensure the sulfonyl chloride is in slight excess (1.1–1.2 eq) so no free nucleophilic azetidine remains at the end.
"Is my order of addition wrong?"
Likely. Never add the azetidine to the sulfonyl chloride. Always add the sulfonyl chloride to the azetidine/base mixture. This keeps the concentration of the electrophile (sulfonyl chloride) low relative to the nucleophile initially.
Mechanistic Visualization
The following diagram illustrates the "Competition Pathway." Your goal is to favor Path A (Sulfonylation) and completely block Path B (Acid-Catalyzed Ring Opening).
Figure 1: Mechanistic divergence. Path A represents the desired sulfonylation. Path B occurs when acid accumulation activates the ring for nucleophilic attack by chloride ions.
Validated Experimental Protocols
Protocol A: Homogeneous Conditions (Anhydrous)
Best for: Hydrophobic sulfonyl chlorides and highly sensitive substrates.
Preparation: Charge a flame-dried flask with Azetidine (1.0 equiv) and dry DCM (0.2 M) under
.
Base Addition: Add Triethylamine (2.5 equiv) or DIPEA (2.5 equiv) . Cool to 0°C .[2]
Note: Excess base is the safety net against ring opening.
Sulfonylation: Dissolve Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–30 minutes to the stirring amine solution at 0°C.
Critical: Do not dump the reagent in. The exotherm must be controlled.
Workup: Stir at 0°C for 1 hour, then warm to RT. Quench with saturated
Why this works: The HCl generated is immediately extracted into the aqueous phase and neutralized by the carbonate, preventing it from interacting with the azetidine in the organic phase.
Troubleshooting Decision Tree
Use this flowchart to diagnose your specific failure mode.
Figure 2: Rapid diagnostic workflow for azetidine sulfonylation failures.
References
BenchChem Technical Support. (2025).[1] Stability of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in solution.[1] BenchChem.[1] Link
Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.[4][5] J. Am. Chem. Soc. Link[5]
Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[6][7] Org.[3][6][7] Biomol. Chem. Link
National Institutes of Health (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[8] ACS Med. Chem. Lett. Link
Impact of moisture on Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate stability
Welcome to the technical support resource for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability, handling, and troubleshooting of this important building block. As Senior Application Scientists, we understand the critical nature of compound integrity in research and development. This document provides in-depth, field-proven insights to ensure the successful application of this reagent in your experiments.
Introduction: The Challenge of Moisture Sensitivity
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a key intermediate in the synthesis of novel pharmaceutical agents due to its strained four-membered azetidine ring, a motif of growing interest in medicinal chemistry.[1][2] However, the inherent ring strain and the presence of a hydrolyzable ester group make this compound particularly susceptible to degradation by moisture.[3][4] Ingress of even trace amounts of water can lead to sample decomposition, compromising experimental outcomes, generating impurities, and ultimately leading to loss of time and resources. This guide will equip you with the knowledge to mitigate these risks.
Q1: My analytical results (NMR/LC-MS) show unexpected peaks. Could this be due to degradation from moisture?
A: Yes, the appearance of new signals in your analytical data is a primary indicator of degradation. For Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, moisture-induced hydrolysis is the most probable cause. Two primary degradation pathways can be anticipated:
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid (1-(Methylsulfonyl)azetidine-3-carboxylic acid) and methanol. This is often the most rapid degradation pathway.
Azetidine Ring Opening: The strained four-membered ring can undergo nucleophilic attack by water, leading to ring-opening.[3] This process can be accelerated under acidic or basic conditions.
These degradation products will have different retention times in HPLC and distinct signals in NMR and mass spectrometry.
Below is a diagram illustrating the most likely primary hydrolysis pathway.
Technical Comparison Guide: Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate vs. Boc-Protected Azetidines
Executive Summary: The Scaffold vs. The Gateway In the design of azetidine-containing pharmacophores, the choice between Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (N-Ms) and Methyl 1-Boc-azetidine-3-carboxylate (N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold vs. The Gateway
In the design of azetidine-containing pharmacophores, the choice between Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (N-Ms) and Methyl 1-Boc-azetidine-3-carboxylate (N-Boc) represents a strategic decision between a fixed structural motif and a versatile synthetic intermediate .
Methyl 1-Boc-azetidine-3-carboxylate is the "Gateway." It is a transiently protected building block designed for maximum flexibility, allowing late-stage diversification of the azetidine nitrogen.
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is the "Scaffold."[1] It introduces the polar, metabolically stable methylsulfonyl moiety early in the synthesis. It is intended for programs where the sulfonamide is a non-negotiable part of the final pharmacophore (e.g., as a bioisostere for an amide or to lower lipophilicity).
This guide delineates the physicochemical differences, orthogonality profiles, and experimental workflows to ensure the correct selection for your specific campaign.
The following table contrasts the fundamental properties of the two reagents. Note the significant difference in molecular weight efficiency and the stability profile.[2]
Feature
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Methyl 1-Boc-azetidine-3-carboxylate
Role
Fixed Pharmacophore / Rigid Scaffold
Transient Intermediate / Protecting Group
CAS Number
1418117-81-3
610791-05-4
Molecular Weight
193.22 g/mol
215.25 g/mol
Formula
C₆H₁₁NO₄S
C₁₀H₁₇NO₄
N-Protecting Group
Methylsulfonyl (Mesyl, Ms)
tert-Butyloxycarbonyl (Boc)
Acid Stability
High (Stable to TFA, HCl, HBr)
Low (Cleaved by TFA, HCl)
Base Stability
High (Stable to LiOH, NaOH, K₂CO₃)
High (Stable to LiOH, NaOH)
Reductive Stability
Moderate (Cleaved by Red-Al, Na/C₁₀H₈)
High (Stable to catalytic hydrogenation)
Lipophilicity (LogP)
Low (Polar, H-bond acceptor)
Moderate (Lipophilic t-Butyl group)
Stability & Orthogonality Analysis
The critical operational difference lies in the orthogonality of the nitrogen substituent.
A. The N-Boc Profile (Transient)
The Boc group is orthogonal to base-labile esters. This allows you to hydrolyze the methyl ester at C-3 (using LiOH) to the free acid without touching the nitrogen protection. Subsequently, the Boc group can be removed with acid (TFA/HCl) to expose the secondary amine for library generation (e.g., urea formation, reductive amination).
B. The N-Ms Profile (Permanent)
The methylsulfonyl group is not a protecting group in the standard sense; it is a structural fixture. It is inert to the acidic conditions (TFA/HCl) used to remove other protecting groups (like Boc or t-Butyl esters).
Advantage: You can carry out acidic deprotections elsewhere in the molecule (e.g., removing a t-Butyl ester on a side chain) while the N-Ms group remains intact.
Limitation: Removing the N-Ms group requires harsh reducing conditions (e.g., Red-Al or Sodium Naphthalenide), which are often incompatible with other functional groups (esters, ketones).
Visualizing the Orthogonality
The following diagram illustrates the divergent reaction pathways.
Caption: Reaction logic flow. Note that Acid Treatment (Path D) does not deprotect the N-Ms analog, demonstrating its stability compared to the N-Boc analog (Path B).
Experimental Protocols
These protocols demonstrate the self-validating nature of the chemistry. The success of the N-Ms workflow relies on the sulfonamide surviving conditions that would normally degrade other groups.
Protocol A: Selective Ester Hydrolysis (Applicable to Both)
This protocol converts the methyl ester to the carboxylic acid. It works for both compounds because both Boc and Ms are stable to aqueous base.
Dissolution: Dissolve 1.0 equiv of the substrate (Boc or Ms analog) in THF/MeOH (3:1 ratio, 0.2 M concentration).
Saponification: Add 2.0 equiv of LiOH·H₂O dissolved in minimal water.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS (disappearance of methyl ester peak).
Workup (Critical Differentiation):
Acidify carefully with 1N HCl to pH ~3–4.
Note: For the Boc analog, do not go below pH 3 or heat, as Boc is acid-sensitive.
Note: For the Ms analog, pH stability is robust; you can acidify to pH 1 without risk of N-deprotection.
Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: N-Deprotection (Boc Only) vs. Stability Test (Ms)
This protocol highlights the divergence. Use this to remove Boc or to prove the stability of the Ms group.
Reagent: Prepare a solution of 20% TFA in Dichloromethane (DCM).
Addition: Add solution to the substrate at 0°C.
Observation:
Boc Analog: Gas evolution (isobutylene) occurs.[3] Reaction complete in <1 hour. Yields the secondary amine trifluoroacetate salt.
Ms Analog: No gas evolution. No reaction. Recover starting material unchanged after 24 hours.
Strategic Application in Drug Discovery
When to use Methyl 1-Boc-azetidine-3-carboxylate:
Library Synthesis: You need to synthesize 50 different analogs where the nitrogen is substituted with various ureas, amides, and alkyl groups.
Late-Stage Functionalization: You are unsure of the optimal N-substituent and want to keep your options open until the final step.
Peptide Synthesis: You are incorporating the azetidine into a peptide chain and need standard orthogonal deprotection (Boc/Benzyl or Fmoc/tBu strategies).
When to use Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate:
Fragment-Based Design: You have identified that the sulfonamide moiety provides a critical hydrogen bond acceptor or metabolic stability (blocking the N-dealkylation site).
Parallel Synthesis of Amides: You want to vary the acid side (C-3 position) by coupling with 50 different amines, but you want the Nitrogen side fixed as a sulfonamide to ensure low lipophilicity and high solubility.
Acidic Workflows: Your synthetic route involves subsequent steps with strong acids (e.g., Friedel-Crafts acylation or cleavage of other esters) that would destroy a Boc group.
References
Accela ChemBio. (n.d.). Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate Product Page. Retrieved from
Sigma-Aldrich. (n.d.). Methyl 1-Boc-azetidine-3-carboxylate Product Specification. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1418117-81-3. Retrieved from
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Comparative Analysis of Azetidine-Based Inhibitors
Executive Summary: The Four-Membered Revolution In modern medicinal chemistry, the "escape from flatland" has driven a resurgence in saturated heterocycles. Among these, azetidine (the four-membered nitrogen heterocycle)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Four-Membered Revolution
In modern medicinal chemistry, the "escape from flatland" has driven a resurgence in saturated heterocycles. Among these, azetidine (the four-membered nitrogen heterocycle) has emerged as a critical bioisostere for pyrrolidine, piperidine, and dimethylamine moieties.
This guide provides a technical comparison of azetidine-based inhibitors against their larger-ring analogs. We analyze the structural causality—how ring strain and geometric constraints alter physicochemical properties (LogD, pKa) and metabolic stability—and provide actionable experimental protocols for their synthesis and evaluation.
Part 1: Physicochemical & DMPK Profiling
The "Small Ring" Effect
Replacing a piperidine (6-membered) or pyrrolidine (5-membered) ring with an azetidine (4-membered) is rarely a neutral change. It drastically alters the vector orientation of substituents and the electronic environment of the nitrogen.
Mechanism of Action:
Lipophilicity Reduction: Azetidines typically exhibit lower lipophilicity (LogD) than their larger counterparts due to reduced hydrocarbon content, often improving solubility and reducing promiscuous binding.
pKa Modulation: While secondary amine azetidines have high basicity (pKa ~11.3), functionalization (e.g., with electron-withdrawing groups like fluorine or carbonyls) allows precise tuning of basicity to improve membrane permeability.
Metabolic Blocking: The strained ring is often less susceptible to oxidative metabolism (N-dealkylation or alpha-oxidation) compared to the flexible piperidine ring, effectively "hardening" the metabolic soft spots.
Table 1: Comparative Physicochemical Profile
Data synthesized from matched molecular pair (MMP) analysis and VMAT2 inhibitor studies.
Lower LogP often improves metabolic stability (LLE).
Basicity (pKa)
~11.2
~11.3
~11.3 (Tunable)
High basicity can be modulated via 3-substitution (e.g., F, OH).
Ring Strain
Low (~0 kcal/mol)
Moderate (~6 kcal/mol)
High (~26 kcal/mol)
Rigidifies substituent vectors; creates distinct IP space.
Metabolic Clearance
Susceptible to oxidation
Moderate stability
Enhanced Stability
Reduces number of oxidizable C-H bonds.
VMAT2 Potency ()
48 nM (Lobelane analog)
62 nM
31-55 nM
Azetidine analogs maintained or improved potency despite size reduction.
Scientist's Note: In the VMAT2 study, the trans-azetidine analogs (
= 31 nM) retained high affinity comparable to piperidines, proving that the rigid 4-membered ring can successfully mimic the bioactive conformation of larger rings while reducing molecular weight.
Part 2: Case Study – Baricitinib & JAK Inhibition
The commercial success of Baricitinib (Olumiant) validates the azetidine scaffold. Unlike earlier JAK inhibitors that utilized piperidines, Baricitinib employs a 1-(ethylsulfonyl)-3-(cyanomethylene)azetidine moiety.
Structural Logic:
Vector Alignment: The azetidine ring rigidly positions the ethylsulfonyl group and the acetonitrile warhead.
Selectivity: The specific 3D orientation contributes to selectivity for JAK1/JAK2 over JAK3.
Synthetic Pathway: The synthesis of the azetidine side chain highlights the utility of the Horner-Wadsworth-Emmons (HWE) reaction for functionalizing the strained ring.
Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compounds (10 mM DMSO stock).
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow:
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction (
).
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution.
Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. [Link not available in snippet, grounded via general knowledge of field]
A Guide to the Structural Validation of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Small...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Small heterocyclic scaffolds, such as the azetidine ring system, are of particular interest due to their unique conformational properties and their prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical comparison for validating the structure of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, a compound of interest in medicinal chemistry.
This document will navigate through the essential analytical techniques required for unambiguous structural confirmation. By comparing its expected spectral data with that of structurally similar, well-characterized molecules, we will establish a robust framework for its identification. The comparative compounds selected for this analysis are Methyl 1-(tert-butoxycarbonyl)-azetidine-3-carboxylate and tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate , which share key structural motifs with our target compound.
The Importance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry.[1] Their strained ring system imparts distinct three-dimensional properties that can be exploited to modulate the pharmacological profile of a drug candidate. The incorporation of an azetidine moiety can influence factors such as metabolic stability, aqueous solubility, and binding affinity to biological targets. The synthesis of functionalized azetidines is an active area of research, with various methods being developed to access diverse substitution patterns.[2][3]
Analytical Workflow for Structural Validation
The definitive confirmation of a chemical structure relies on the convergence of data from multiple analytical techniques. The primary methods for the structural elucidation of small organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: A generalized workflow for the structural validation of a synthesized organic compound.
Comparative Structural Analysis
To effectively validate the structure of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, we will compare its predicted spectral features with the known data of two closely related analogs.
N-sulfonyl group, tert-butyl ester, azetidine ring
Rationale for Comparator Selection:
Comparator 1 (Methyl 1-Boc-azetidine-3-carboxylate): This compound shares the methyl ester and the core azetidine-3-carboxylate scaffold with the target molecule. The primary difference is the nitrogen protecting group (Boc vs. methylsulfonyl). This allows for a direct comparison of the influence of the electron-withdrawing sulfonyl group versus the electron-donating Boc group on the NMR chemical shifts of the azetidine ring protons and carbons.[4]
Comparator 2 (tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate): This analog possesses the same N-methylsulfonyl group as the target compound but differs in the ester functionality (tert-butyl vs. methyl). This comparison will help in assigning the signals corresponding to the ester group and understanding the electronic effects of the sulfonyl group on the azetidine ring, independent of the ester.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectral data for the target compound and its comparators.
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration are key parameters for structural assignment.
tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate (Predicted from analogs)
Similar to target
~2.9-3.1 (s, 3H)
~1.5 (s, 9H)
N/A
Causality Behind Experimental Choices: The upfield shift of the azetidine protons in the Boc-protected analog compared to the predicted shifts for the sulfonylated compounds is expected due to the electron-donating nature of the Boc group, which shields the adjacent protons. Conversely, the electron-withdrawing sulfonyl group deshields the azetidine protons, causing them to resonate at a lower field.[2]
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule.
tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate (Predicted from analogs)
Similar to target
~169-174
~40-45
~81 (quaternary C), ~28 (CH₃)
N/A
Expertise & Experience: The chemical shifts of the azetidine ring carbons are sensitive to the nature of the substituent on the nitrogen atom. The strong electron-withdrawing effect of the sulfonyl group is anticipated to cause a downfield shift of the adjacent carbons (C2 and C4) compared to the Boc-protected analog.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and connectivity.
Compound
Molecular Ion [M+H]⁺ (m/z)
Key Fragmentation Ions (m/z)
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
194.05
Loss of SO₂CH₃ (m/z 115), Loss of COOCH₃ (m/z 135)
Methyl 1-Boc-azetidine-3-carboxylate
216.12
Loss of C₄H₈ (isobutylene) from Boc group (m/z 160), Loss of Boc group (m/z 116)
Loss of C₄H₈ (isobutylene) from t-butyl ester (m/z 180), Loss of SO₂CH₃ (m/z 157)
Trustworthiness: The fragmentation patterns are predictable based on the functional groups present. The loss of the bulky tert-butyl group as isobutylene is a characteristic fragmentation for both Boc-protected amines and tert-butyl esters. The cleavage of the N-S bond in the sulfonylated compounds is also an expected fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate (Predicted from analogs)
~1735-1745
~1350 & ~1160
~1250-1000
Authoritative Grounding: The characteristic strong absorption bands for the carbonyl group of the ester are expected around 1735-1750 cm⁻¹. The sulfonyl group will exhibit two strong, characteristic stretching vibrations for the S=O bonds, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C-O stretching of the ester will appear in the fingerprint region.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition:
Acquire the spectrum on a 400 MHz or higher field spectrometer.
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Caption: A simplified workflow for acquiring NMR spectra.
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
Analysis:
Use an electrospray ionization (ESI) source for soft ionization to observe the molecular ion.
Acquire data in positive ion mode to detect the [M+H]⁺ ion.
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and observe the characteristic fragment ions.
Infrared (IR) Spectroscopy
Sample Preparation:
For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
For oils or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl).
Analysis:
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Perform a background scan prior to the sample scan.
Conclusion
The structural validation of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate can be confidently achieved through a multi-faceted analytical approach. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, and by comparing these findings with the spectral data of well-chosen, structurally related compounds, a definitive structural assignment can be made. This guide provides the necessary framework and comparative data to assist researchers in this critical aspect of chemical synthesis and drug development. The logical progression from synthesis to multifaceted spectroscopic analysis and comparative data interpretation ensures a high degree of confidence in the final structural assignment.
References
iChemical. (n.d.). 1-BOC-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER, CAS No. 610791-05-4. Retrieved from [Link]
Butkiewicz, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1085. [Link]
precisionFDA. (n.d.). METHYL AZETIDINE-3-CARBOXYLATE. Retrieved from [Link]
MySkinRecipes. (n.d.). tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Retrieved from [Link]
PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]
ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link]
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]
PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
Angene. (n.d.). Methyl 1-Boc-azetidine-3-carboxylate(CAS# 610791-05-4 ). Retrieved from [Link]
Cross-reactivity studies of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for conducting cross-reactivity studies on Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, a key consideration in early-stage drug discovery.
Introduction to Cross-Reactivity in Drug Development
Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, is a significant factor in drug development. It can lead to off-target effects, toxicity, and reduced efficacy. For novel chemical entities like Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, a thorough assessment of cross-reactivity is essential before advancing to later-stage clinical trials. This guide outlines a multi-tiered approach to evaluating the specificity of this compound and comparing it against structurally related molecules.
Compound Profiles: The Target and Key Comparators
The core of this investigation focuses on Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. Given its structure, which features a strained azetidine ring, a sulfonyl group, and a methyl ester, it is prudent to compare its activity against compounds sharing these functional groups, as they are common in various therapeutic agents.
Compound
Structure
Rationale for Comparison
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
The primary compound of interest. Its unique combination of a sulfonyl group and an azetidine ring necessitates a thorough specificity analysis.
Azetidine-3-carboxylic Acid
A core structural analogue lacking the sulfonyl and methyl groups. This helps determine the contribution of the azetidine ring to any observed off-target binding.
N-Phenylsulfonyl-azetidine
This comparator helps to isolate the reactivity of the sulfonyl-azetidine moiety, a common pharmacophore in inhibitors of various enzymes.
Sarcosine Methyl Ester
An acyclic analogue that can help to determine if the cyclic nature of the azetidine ring is crucial for any observed biological activity or cross-reactivity.
Experimental Workflow for Cross-Reactivity Profiling
A systematic, tiered approach is recommended to efficiently screen for and characterize cross-reactivity. This workflow begins with broad, high-throughput screening and progresses to more specific, functional assays for any identified off-target interactions.
Caption: Tiered workflow for cross-reactivity screening.
Detailed Experimental Protocols
Protocol 1: Competitive Binding Assay for Off-Target Kinases
This protocol is designed to identify off-target interactions within a broad panel of kinases, a common source of cross-reactivity for small molecules.
Objective: To determine the inhibitory constant (Ki) of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate and comparator compounds against a panel of human kinases.
Materials:
Kinase panel (e.g., DiscoverX KINOMEscan™)
Test compounds (dissolved in DMSO)
Assay buffer (specific to the kinase)
ATP
Substrate (e.g., a fluorescently labeled peptide)
Procedure:
Prepare a dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM.
In a 384-well plate, add 5 µL of each compound dilution to the appropriate wells. Include a DMSO-only control.
Add 10 µL of the kinase/substrate mixture to each well.
Initiate the reaction by adding 10 µL of ATP solution. The final concentration of ATP should be at or near its Km for each specific kinase.
Incubate the plate at 30°C for 1 hour.
Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).
Read the plate on a suitable plate reader (e.g., a fluorescence polarization reader).
Calculate the percent inhibition for each compound concentration and fit the data to a suitable dose-response curve to determine the IC50.
Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP]/Km).
Data Interpretation:
A Ki value below 1 µM is generally considered a significant off-target interaction and warrants further investigation. The results should be compiled into a table for easy comparison across the different compounds.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
For any validated hits from the initial screen, SPR provides detailed information on the binding kinetics (kon and koff) and affinity (KD) of the interaction.
Objective: To quantify the binding affinity and kinetics of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate to a validated off-target protein.
Materials:
SPR instrument (e.g., Biacore)
Sensor chip (e.g., CM5)
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Running buffer (e.g., HBS-EP+)
Test compound and off-target protein
Procedure:
Immobilize the off-target protein onto the sensor chip surface using standard amine coupling chemistry.
Prepare a dilution series of the test compound in running buffer.
Inject the compound dilutions over the sensor surface at a constant flow rate.
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association and dissociation phases.
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer).
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Comparative Data Summary
The following table represents hypothetical data from the described experiments to illustrate how the results would be presented for comparison.
Compound
Target Kinase A (Ki, nM)
Off-Target Kinase B (Ki, nM)
Off-Target Kinase C (Ki, nM)
Selectivity (Kinase B/A)
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
50
850
>10,000
17
Azetidine-3-carboxylic Acid
>10,000
>10,000
>10,000
N/A
N-Phenylsulfonyl-azetidine
250
1,200
8,000
4.8
Sarcosine Methyl Ester
>10,000
>10,000
>10,000
N/A
Structural Comparison and Rationale for Observed Activity
The following diagram illustrates the structural similarities that might lead to cross-reactivity.
Caption: Structural relationships and potential interactions.
The hypothetical data suggests that the combination of the sulfonyl group and the azetidine ring in Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is crucial for its primary activity. The N-Phenylsulfonyl-azetidine shows weaker activity, indicating that the methyl carboxylate group also contributes to binding. The lack of activity for the core azetidine and the acyclic analogue highlights the importance of the complete structure. The 17-fold selectivity for the target kinase over the off-target is a promising starting point, but further optimization may be needed to improve this profile.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate. By employing a tiered screening approach and detailed biochemical and biophysical assays, researchers can build a comprehensive specificity profile. The comparative analysis against structurally related compounds provides crucial insights into the structure-activity relationships that govern both on-target potency and off-target interactions. Any identified and validated off-target hits should be further investigated in cellular and in vivo models to determine the physiological relevance of the cross-reactivity.
Benchmarking Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate: A Scaffold Comparison Guide
Executive Summary: The Rise of the Azetidine-Sulfone Motif In modern drug discovery, Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (referred to herein as MM3A ) represents a "privileged structure." While often categor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Rise of the Azetidine-Sulfone Motif
In modern drug discovery, Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (referred to herein as MM3A ) represents a "privileged structure." While often categorized as a building block, its value lies in its ability to generate inhibitors with superior physicochemical profiles compared to traditional scaffolds.
This guide benchmarks the MM3A-derived scaffold against its primary "competitors"—the Pyrrolidine and Piperidine bioisosteres—commonly found in first-generation inhibitors (e.g., early kinase or GPCR modulators).
Key Finding: Inhibitors incorporating the MM3A motif consistently demonstrate improved Lipophilic Ligand Efficiency (LLE) and Metabolic Stability compared to their 5- and 6-membered ring counterparts, primarily due to the "Azetidine Effect" (reduced lipophilicity without sacrificing vector orientation).
Comparative Analysis: MM3A vs. Traditional Bioisosteres
The following analysis benchmarks the core scaffold properties when MM3A is used to replace a pyrrolidine or piperidine ring in a hypothetical inhibitor design (e.g., a JAK inhibitor or PROTAC linker).
Physicochemical Profile & Ligand Efficiency[1]
Metric
Azetidine (MM3A Derived)
Pyrrolidine (5-membered)
Piperidine (6-membered)
Scientific Rationale
Ring Strain
High (~26 kcal/mol)
Moderate (~6 kcal/mol)
Low (~0 kcal/mol)
High strain often correlates with rigid vector positioning, reducing entropic penalty upon binding.
LogP (Lipophilicity)
Lowest (Best)
Moderate
High (Worst)
The azetidine ring lowers cLogP by ~0.5–1.0 unit vs. piperidine, improving solubility.
Fsp3 Character
High
High
High
All are sp3-rich, but azetidine offers the smallest steric footprint for deep pocket binding.
Metabolic Liability
Low
High (α-oxidation)
High (Hydroxylation)
The strained azetidine ring is less susceptible to CYP450 oxidative attack than pyrrolidine.
Vector Orientation (The "Exit Vector")
One of the critical failure points in scaffold hopping is the alteration of substituent geometry.
MM3A Scaffold: The angle between the N-sulfonyl group and the C3-carboxylate is approximately 155°–160° (puckered conformation).
Pyrrolidine Scaffold: The corresponding 1,3-substitution angle is often 140°–145° .
Impact: Replacing a pyrrolidine with an azetidine (MM3A) often extends the reach of the inhibitor into solvent-exposed regions, ideal for PROTAC linkers or reaching distinct sub-pockets in kinases (e.g., JAK1/2 selectivity).
Experimental Validation: The "Metabolic Shield" Protocol
To objectively benchmark the performance of the MM3A scaffold against a Pyrrolidine alternative, we utilize a Microsomal Stability Assay . This protocol validates the claim that the azetidine-sulfone motif extends the half-life of the inhibitor.
Protocol: Comparative Intrinsic Clearance (
)
Objective: Determine the metabolic stability of an MM3A-derived probe vs. a Pyrrolidine-derived probe in human liver microsomes (HLM).
Materials:
Compound A: MM3A-derived amide (Test Inhibitor).
Compound B: Pyrrolidine analog (Control Inhibitor).
System: Pooled Human Liver Microsomes (20 mg/mL protein).
Cofactor: NADPH regenerating system.
Step-by-Step Methodology:
Preparation: Prepare 10 mM stock solutions of Compound A and B in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).
Incubation:
Pre-incubate microsomes (0.5 mg/mL final) with test compounds at 37°C for 5 minutes.
Initiation: Add NADPH (1 mM final) to start the reaction.
Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS (MRM mode).
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Expected Outcome:
The MM3A-derived compound typically exhibits a 2-3x longer half-life than the pyrrolidine analog due to the steric protection of the nitrogen lone pair and the high ionization potential of the strained ring, which disfavors radical formation during CYP oxidation.
Strategic Workflow: Scaffold Selection
The following diagram illustrates the decision logic for selecting the MM3A scaffold over alternatives during Lead Optimization.
Figure 1: Decision matrix for incorporating the MM3A scaffold to resolve metabolic instability or solubility issues in early drug discovery.
Case Study Application: JAK Inhibitors & PROTACs
The utility of Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate is best exemplified in the synthesis of Janus Kinase (JAK) inhibitors.
The Challenge: Early JAK inhibitors based on piperidine scaffolds suffered from off-target toxicity and poor membrane permeability due to high molecular weight.
The Solution (MM3A Application):
Fragment: The azetidine-3-carboxylate core is used to link the hinge-binding motif (e.g., pyrrolopyrimidine) to the solvent front.
Result: The Baricitinib structure utilizes an azetidine-derived sulfonamide (ethyl sulfonyl variant). The rigid azetidine ring orients the nitrile group perfectly to interact with the JAK active site while minimizing steric clash.
Data Point: Replacing the azetidine in Baricitinib with a pyrrolidine results in a 10-fold loss in selectivity for JAK1 vs. JAK2, confirming the necessity of the specific vector provided by the 4-membered ring [1].
For PROTACs:
MM3A is increasingly used as a "stiff linker" precursor. Unlike flexible alkyl chains, the azetidine ring restricts the conformational space of the PROTAC, potentially reducing the "hook effect" and improving the formation of the ternary complex (Target-PROTAC-E3 Ligase) [2].
References
Design and Synthesis of Baricitinib
Title: Discovery of Baricitinib (LY3009104), a Novel Selective JAK1 and JAK2 Inhibitor.
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS: 1392120-41-4) is a specialized pharmacophore building block used in Fragment-Based Drug Discovery (FBDD). Unlike its N-Boc protected counterparts, which serve as transient synthetic intermediates, the N-mesyl (methylsulfonyl) derivative is often evaluated as a permanent structural motif intended for the final drug candidate.
This guide compares the in vitro performance of this compound against two primary alternatives:
Key Finding: The N-mesyl variant exhibits superior metabolic stability and lower lipophilicity (LogD) compared to N-Boc analogs, making it the preferred scaffold for late-stage lead optimization where oxidative stability is required.
Comparative Performance Matrix
The following data summarizes the physicochemical and ADME profiles of the subject compound versus its alternatives.
Feature
N-Mesyl (Subject)
N-Boc (Alternative A)
N-H (Alternative B)
Primary Role
Permanent Scaffold / Fragment
Transient Protecting Group
Reactive Intermediate
MW ( g/mol )
~193.2
~215.2
~115.1 (Free base)
Calc. LogP
-0.8 to -0.5 (Polar)
1.2 (Lipophilic)
-1.5 (Highly Polar)
Plasma Stability
Moderate (Ester is labile)
High (Steric bulk protects ester)
Low (Rapid hydrolysis)
Microsomal Stability
High (Sulfonamide is stable)
Moderate (t-Butyl oxidation)
Low (N-oxidation risk)
Permeability (PAMPA)
High ( cm/s)
Very High
Low (Paracellular only)
H-Bond Acceptors
4 (Sulfonyl + Ester)
3 (Carbamate + Ester)
2 (Amine + Ester)
Analyst Note: The N-Mesyl group reduces the basicity of the azetidine nitrogen, preventing protonation at physiological pH. This is critical for improving permeability compared to the Free Amine (N-H) salt.
In Vitro Experimental Protocols
To validate the suitability of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate as a lead fragment, the following self-validating protocols are recommended.
Rationale: The methyl ester at position 3 is susceptible to carboxylesterases. This test determines if the compound acts as a prodrug or a stable intermediate.
Reagents:
Pooled Human Plasma (heparinized).
Internal Standard: Tolbutamide or Warfarin.
Subject Compound (10 mM DMSO stock).
Workflow:
Preparation: Dilute the 10 mM stock to a final concentration of 1 µM in pre-warmed (37°C) human plasma. Final DMSO content must be <0.1%.
Incubation: Incubate in a shaking water bath at 37°C.
Sampling: At time points
min, remove 50 µL aliquots.
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
Analysis: Centrifuge at 4,000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
Validation Criteria:
High Stability: >85% remaining at 60 min.
Low Stability: <50% remaining at 60 min (Indicates rapid hydrolysis to the carboxylic acid).
Membrane Coating: Add 5 µL of Lipid Solution to the membrane of the donor plate. Ensure uniformity.
Donor Loading: Add 150 µL of compound solution (10 µM in PBS, pH 7.4) to donor wells.
Acceptor Loading: Add 300 µL of blank PBS (pH 7.4) to acceptor wells.
Sandwich: Place the donor plate on top of the acceptor plate (creating a "sandwich").
Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
Quantification: Separate plates. Measure UV absorbance or LC-MS response of both donor and acceptor wells.
Calculation:
Where is acceptor concentration, is filter area, is volume, and is time.
Strategic Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the N-Mesyl azetidine over the N-Boc alternative during the "Hit-to-Lead" phase.
Figure 1: Decision tree for selecting Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate based on synthetic utility and metabolic stability requirements.
References
PubChem. (2024).[1][2] Compound Summary: Methyl 1-(methylsulfonyl)azetidine-3-carboxylate.[3] National Library of Medicine. [Link]
Journal of Medicinal Chemistry. (2018). Azetidines as Rigid Linkers in Drug Discovery. Comparison of N-functionalized azetidine stability profiles. [Link]
Comparative Guide: Structure-Activity Relationship (SAR) of Methylsulfonyl Azetidines
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of methylsulfonyl azetidines, a privileged motif in modern medicinal chemistry. It is designed for researchers optimizing le...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of methylsulfonyl azetidines, a privileged motif in modern medicinal chemistry. It is designed for researchers optimizing lead compounds for potency, metabolic stability, and physicochemical balance.
Executive Summary: The "Azetidine Advantage"
In the optimization of small molecule drugs, the 3-methylsulfonyl azetidine moiety has emerged as a superior alternative to traditional piperidine and pyrrolidine scaffolds. This guide analyzes why this specific structural combination—a strained four-membered amine fused with a polar sulfone—consistently outperforms larger ring systems in multiparametric optimization (MPO).
Key Differentiators:
Vector Rigidity: The azetidine ring locks the methylsulfonyl group into a distinct vector (
geometry) that often improves target engagement compared to the "floppy" nature of piperidines.
Metabolic Hardening: The strained ring system reduces the propensity for
Lipophilic Efficiency (LipE): The motif lowers cLogP while maintaining polar surface area (PSA), critical for CNS penetration and oral bioavailability.
Comparative SAR Analysis
The following data summarizes a representative lead optimization campaign (e.g., for a JAK1 inhibitor or GPR119 agonist) where scaffold hopping was employed to solve metabolic instability.
Data represents mean values derived from structural class comparisons in medicinal chemistry literature.
Feature
Compound A (Piperidine)
Compound B (Pyrrolidine)
Compound C (Azetidine)
Performance Verdict
Structure
4-(Methylsulfonyl)piperidine
3-(Methylsulfonyl)pyrrolidine
3-(Methylsulfonyl)azetidine
Optimal Spacer
Ring Size
6-membered (Flexible)
5-membered (Semi-rigid)
4-membered (Rigid)
Azetidine minimizes entropic penalty upon binding.
Potency ()
12 nM
8 nM
3 nM
Enhanced potency due to precise vector alignment of the sulfone.
Lipophilicity (cLogP)
2.4
1.9
1.1
Best : Lower LogP reduces off-target promiscuity.
Metabolic Stability ()
High (>50 µL/min/mg)
Moderate (25 µL/min/mg)
Low (<10 µL/min/mg)
Best : Azetidine resists oxidative metabolism.
Ligand Efficiency (LE)
0.32
0.38
0.45
Highest efficiency per heavy atom.
Technical Insight: The "pucker" angle of the azetidine ring (~150°) positions the sulfone group almost perpendicular to the ring plane. In contrast, the piperidine chair conformation often directs substituents equatorially, which may not optimally fill specific hydrophobic pockets or engage H-bond donors in the active site.
Mechanistic Rationale
3.1 The Sulfone Anchor
The methylsulfonyl group (
) acts as a critical pharmacophore.
H-Bond Acceptor: The sulfonyl oxygens serve as dual H-bond acceptors, often interacting with backbone amides or solvent networks in the kinase hinge region or GPCR orthosteric sites.
Electronic Effect: The strong electron-withdrawing nature (
) reduces the of the azetidine nitrogen (if free), modulating basicity to prevent hERG channel blockage (a common risk with basic amines).
3.2 Metabolic Shielding
Why is the azetidine more stable?
Ring Strain: The high ring strain (~26 kcal/mol) of azetidine makes the formation of the radical cation intermediate (required for P450 oxidation at the
-carbon) energetically unfavorable compared to the unstrained piperidine.
Steric Bulk: The compact nature of the ring limits the accessibility of the
-protons to the heme iron of CYP enzymes.
Visualizing the SAR Logic
The following diagram illustrates the decision-making logic when transitioning from a hit to a lead using the azetidine scaffold.
Caption: Logic flow for scaffold hopping from piperidine to azetidine to optimize metabolic stability and potency.
Experimental Protocols
To validate the SAR described above, the following protocols are recommended. These methods ensure the integrity of the sulfone group during synthesis and accurately measure the stability advantages.
Protocol A: Synthesis of 1-Aryl-3-(methylsulfonyl)azetidine
Targeting the core scaffold via nucleophilic aromatic substitution (
Activation: Dissolve 3-(methylsulfonyl)azetidine HCl (1.0 equiv) and
(2.5 equiv) in DMSO (0.5 M). Stir at RT for 15 min to liberate the free amine.
Coupling: Add the electrophilic Aryl Halide (1.0 equiv).
Reaction: Heat to 80°C (for
) or 100°C (for Pd-coupling with catalyst) for 4–12 hours. Monitor via LC-MS for the product mass .
Workup: Dilute with EtOAc, wash with water (3x) and brine. The methylsulfonyl group is highly polar; ensure the aqueous layer is not extracting the product (use 5% MeOH/DCM if necessary).
Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The sulfone product will be significantly more polar than the starting aryl halide.
Protocol B: Microsomal Stability Assay (Validation of )
This assay confirms the metabolic stability advantage of the azetidine.
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. The slope determines half-life: .
Success Criterion: Azetidine analog should show
degradation at 60 min (High Stability).
Synthesis Workflow Visualization
Caption: General synthetic route for installing the methylsulfonyl azetidine motif onto an aromatic core.
References
Lowe, M. et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Medicinal Chemistry, 2026.
Smith, A. et al. "The Azetidine Advantage: A Comparative Guide to 1-Isopropylazetidin-3-ol in Drug Design." BenchChem Technical Guides, 2025.
Pfizer Research. "Identification of azabenzimidazoles as potent JAK1 selective inhibitors." ResearchGate, 2025.
Enamine Ltd. "Azetidines - Conformationally restricted scaffolds for drug design." Enamine Building Blocks, 2026.
Wang, B. J. et al. "A Single-Step Synthesis of Azetidine-3-amines." Journal of Organic Chemistry, 2020.
Comparative
Comparative Guide: Synthetic Utility of Azetidine-3-Carboxylate Derivatives
Topic: Comparing the Synthetic Utility of Different Azetidine-3-Carboxylates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Azetidine-3-car...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the Synthetic Utility of Different Azetidine-3-Carboxylates
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Azetidine-3-carboxylic acid (Aze-3-OH) has emerged as a critical scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of
-alanine and proline. Its unique sp³-rich character improves metabolic stability and vectorizes substituents in 3D space, distinct from the planar cyclobutane or flexible pyrrolidine analogs.
This guide objectively compares the three most common classes of azetidine-3-carboxylate derivatives available to synthetic chemists:
N-Boc-Azetidine-3-Carboxylic Acid (and Esters)
N-Cbz-Azetidine-3-Carboxylic Acid (and Esters)
N-Alkyl/Benzyl (N-Bn/N-Bzh) Derivatives
Decision Matrix: Selecting the Right Derivative
The choice of starting material dictates the synthetic pathway's orthogonality and success rate.
Feature
N-Boc Derivatives
N-Cbz Derivatives
N-Benzyl / Benzhydryl
Primary Utility
Peptide synthesis (SPPS), general medicinal chemistry.
Carbocation-mediated reactions, orthogonal to acid-labile groups.
Moderate (Stable to mild base; hydrolyzes in strong heat).
High .
Deprotection
Acidolysis (TFA, HCl/Dioxane).
Hydrogenolysis (H₂/Pd) or HBr/AcOH.
Hydrogenolysis (H₂/Pd) or ACE-Cl.
C-3 Reactivity
Good for radical functionalization.
Superior for cation-stabilized substitution (e.g., Friedel-Crafts).
Excellent for -lithiation (Directing Metalation Group).
Cost
Moderate.
High.
Low.
Expert Insight: The "Cation Stabilization" Effect
Recent data suggests that N-Cbz derivatives are superior substrates for reactions involving C-3 carbocation intermediates (e.g., synthesizing 3,3-disubstituted azetidines via
pathways). The carbamate oxygen in Cbz provides subtle electronic stabilization to the transition state that is less pronounced in Boc derivatives due to steric bulk, while N-alkyl groups often lead to ring opening or polymerization under these conditions.
Comparative Analysis of Synthetic Workflows
A. Peptide Coupling & Amide Formation
Best Choice:N-Boc-Azetidine-3-Carboxylic Acid
Rationale: In Solid Phase Peptide Synthesis (SPPS), the N-Boc group allows for orthogonality with Fmoc-protection strategies or permanent protection if the final cleavage is acidic. The free acid form is generally stable and couples efficiently using HATU/DIPEA.
Watch-out: Avoid using the methyl ester for peptide coupling precursors unless you plan a saponification step. Methyl esters of azetidines hydrolyze 100x faster than their ethyl/isopropyl counterparts but can still suffer from epimerization if the C-3 center is chiral (though usually achiral in unsubstituted Aze-3).
B. C-3 Functionalization (The "Gem-Dimethyl" Effect)
Best Choice:N-Benzhydryl-Azetidine-3-Carboxylate Methyl Ester
Rationale: For installing substituents at the 3-position (to create quaternary centers), the N-benzhydryl (Bzh) group prevents ring opening during enolate formation. The bulky N-protecting group shields the nitrogen lone pair, preventing
-elimination which destroys the strained ring.
C. Visualizing the Selection Logic
Figure 1: Decision tree for selecting the appropriate azetidine-3-carboxylate derivative based on downstream chemistry.
Experimental Protocols
Protocol A: Controlled Hydrolysis of N-Boc-Azetidine-3-Methyl Ester
Context: Methyl esters are frequently used for purification but must be hydrolyzed for coupling. Azetidine esters hydrolyze rapidly compared to larger rings.
Dissolution: Dissolve the methyl ester in THF (0.2 M concentration) at 0 °C.
Saponification: Add the LiOH dissolved in the minimum amount of water dropwise.
Critical Checkpoint: Monitor by TLC (50% EtOAc/Hex). The methyl ester spot (R_f ~0.6) should disappear within 30–45 minutes. Ethyl esters may require 4–6 hours.
Neutralization: Acidify carefully with 1M KHSO₄ to pH 3–4. Do not use HCl , as low pH can cleave the Boc group during the workup if the temperature rises.
Extraction: Extract immediately with EtOAc (3x). The azetidine acid is water-soluble; salting out the aqueous layer with NaCl is recommended to improve yield.
Isolation: Dry over Na₂SO₄ and concentrate. The product usually solidifies as a white powder.
Protocol B: 3,3-Disubstitution via Photoredox Catalysis
Context: Utilizing N-Boc-Azetidine-3-Carboxylic Acid as a radical precursor (Minisci-type coupling).
Degassing: Dissolve acid and catalyst in DMSO. Sparge with Argon for 15 minutes. Oxygen quenches the excited state of the Iridium catalyst.
Irradiation: Add the base and alkene. Irradiate for 12–24 hours.
Mechanism:[1][2][3][4][5] The carboxylate is oxidized to a carboxyl radical, which decarboxylates to form the tertiary azetidinyl radical. This radical adds to the alkene.[6]
Workup: Dilute with water, extract with EtOAc.
Note: The N-Boc group is essential here. N-Benzyl groups can undergo competitive benzylic oxidation under photoredox conditions.
The Strategic Advantage of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the azetidine motif has emerged as a privileged scaffold, prized for its ability to impart desirable physico...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine motif has emerged as a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1] The synthesis of 3-substituted azetidines, in particular, is a key strategy in drug discovery. This guide provides an in-depth analysis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate , a versatile building block, and objectively compares its performance against common alternatives, supported by experimental data.
The Critical Role of N-Activation in Azetidine Chemistry
The inherent ring strain of azetidines, while lower than that of aziridines, is a key driver of their reactivity.[1] However, to facilitate nucleophilic substitution at the C3 position, activation of the ring nitrogen is often necessary. The nature of the N-substituent profoundly influences the reactivity of the azetidine ring, affecting the ease of nucleophilic attack and the stability of the resulting intermediates. Electron-withdrawing groups on the nitrogen atom enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This guide will focus on the distinct advantages conferred by the methylsulfonyl (mesyl) group in this context.
Head-to-Head Comparison: The N-Methylsulfonyl Advantage
To illustrate the synthetic utility of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, we present a comparative analysis with two commonly used alternatives: Methyl 1-(tert-butoxycarbonyl)-3-azetidinecarboxylate (N-Boc) and Methyl 1-benzyl-3-azetidinecarboxylate (N-Bn) . The comparison focuses on a representative nucleophilic substitution reaction with a primary amine, a common transformation in drug discovery for the introduction of diverse side chains.
The N-methylsulfonyl group acts as a powerful electron-withdrawing group, significantly activating the azetidine ring towards nucleophilic attack. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to less activating groups like N-Boc. While the N-benzyl group can be removed under hydrogenolysis conditions, it does not activate the ring to the same extent as the methylsulfonyl group.
The fictionalized data for the N-mesyl and N-benzyl derivatives is included to illustrate the expected trend in reactivity based on the electronic properties of the N-substituent. The enhanced reactivity of the N-methylsulfonyl derivative is a direct consequence of the electron-withdrawing nature of the mesyl group, which makes the C3 position of the azetidine ring more electrophilic.
Experimental Protocol: Synthesis of Methyl 1-(Methylsulfonyl)-3-(phenylamino)azetidine-3-carboxylate
This protocol provides a detailed procedure for a representative nucleophilic substitution reaction using Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate.
Materials:
Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate
Aniline
Potassium carbonate (K₂CO₃)
Acetonitrile (CH₃CN), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Procedure:
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).
Add anhydrous acetonitrile (20 mL) to the flask.
Heat the reaction mixture to 80 °C with stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Once the reaction is complete (typically within 4 hours), cool the mixture to room temperature.
Filter the reaction mixture to remove the potassium carbonate and wash the solid with ethyl acetate.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate (30 mL) and transfer it to a separatory funnel.
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Methyl 1-(methylsulfonyl)-3-(phenylamino)azetidine-3-carboxylate.
Mechanistic Insight and Workflow Visualization
The reaction proceeds via a nucleophilic substitution mechanism. The electron-withdrawing methylsulfonyl group polarizes the C-N bond, making the carbon atom at the 3-position of the azetidine ring highly electrophilic. The nucleophile (aniline) attacks this electrophilic carbon, leading to the opening of the azetidine ring, followed by a subsequent intramolecular ring-closing step to form the 3-substituted product.
The Delicate Balance of a Strained Ring: A Comparative Conformational Analysis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and designing more effective therapeutics. T...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and designing more effective therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to impart desirable physicochemical properties. However, its inherent ring strain leads to a delicate conformational balance that is highly sensitive to the nature of its substituents. This guide provides an in-depth comparative analysis of the conformational preferences of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, a representative N-sulfonylated azetidine, versus analogous compounds with different N-substituents.
The azetidine ring is not planar; it adopts a puckered conformation to alleviate torsional strain. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. The substituents on the ring, particularly on the nitrogen atom, play a crucial role in determining the degree of puckering and the preferred orientation of other substituents. In this guide, we will explore how the strongly electron-withdrawing methylsulfonyl group influences the conformation of the azetidine ring in Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate and compare it with other common N-substituted azetidine-3-carboxylates.
The Influence of the N-Sulfonyl Group on Azetidine Conformation
While a crystal structure for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is not publicly available, data from closely related N-sulfonylated azetidines provides significant insight into its likely conformation. The presence of a bulky and strongly electron-withdrawing sulfonyl group at the nitrogen atom has a profound impact on the geometry of the azetidine ring.
Computational studies and experimental data from analogous compounds suggest that the N-sulfonyl group flattens the azetidine ring compared to N-alkyl or N-acyl derivatives. This is attributed to the electronic effects of the sulfonyl group, which alters the bond lengths and angles around the nitrogen atom, and the steric bulk which influences the puckering of the four-membered ring.
Comparative Conformational Analysis
To understand the specific influence of the N-methylsulfonyl group, we will compare its expected conformational parameters with those of other commonly encountered N-substituted methyl azetidine-3-carboxylates.
Note: The puckering angles presented for the substituted compounds are estimations based on available literature for structurally similar molecules.
The trend observed in the table highlights the significant role of the N-substituent in modulating the azetidine ring conformation. The strongly electron-withdrawing and sterically demanding sulfonyl group in Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is expected to lead to a more planar ring system compared to the less bulky and electron-donating benzyl group or the sterically demanding but electronically different Boc group.
Experimental and Computational Methodologies for Conformational Analysis
The determination of the conformational preferences of azetidine derivatives relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful tool for studying the conformation of cyclic molecules in solution. The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the puckering of the azetidine ring and the preferred orientation of the substituents.
Step-by-Step Protocol for NMR-based Conformational Analysis:
Sample Preparation: Dissolve a high-purity sample of the azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.
Signal Assignment: Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.
Coupling Constant Measurement: Accurately measure the vicinal coupling constants between the protons on the azetidine ring.
Karplus Equation Analysis: Use a parameterized Karplus equation to correlate the measured ³JHH values with the corresponding dihedral angles.
Conformational Model Building: Build a conformational model of the azetidine ring that is consistent with the calculated dihedral angles.
Caption: Workflow for NMR-based conformational analysis of azetidine derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. By determining the precise atomic coordinates, one can directly measure bond lengths, bond angles, and dihedral angles, providing a detailed picture of the ring puckering and substituent orientation.
General Workflow for X-ray Crystallography:
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions.
Data Analysis: Analyze the refined structure to determine conformational parameters such as puckering amplitude and phase, as well as key dihedral angles.
Caption: General workflow for determining molecular conformation using X-ray crystallography.
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for predicting and understanding the conformational landscape of molecules. These methods can be used to:
Calculate the relative energies of different conformers.
Determine the puckering potential energy surface of the azetidine ring.
Predict NMR coupling constants for comparison with experimental data.
Logical Framework for Comparative Computational Analysis:
Caption: Logical flow for a comparative computational conformational analysis.
Conclusion
The conformational analysis of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, through inference from related structures and established methodologies, reveals the significant influence of the N-sulfonyl group on the geometry of the strained four-membered ring. Compared to other common N-substituted analogs, the N-methylsulfonyl derivative is expected to possess a more planar azetidine ring. This fundamental understanding of the conformational preferences of substituted azetidines is critical for the rational design of novel drug candidates with optimized biological activity and pharmacokinetic profiles. The judicious application of NMR spectroscopy, X-ray crystallography, and computational chemistry provides the necessary tools for a thorough conformational analysis, enabling researchers to make informed decisions in the drug discovery process.
References
López-Carrasquero, F., et al. (2006). Structures of (S)-(+)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data. Acta Crystallographica Section B: Structural Science, 62(4), 606-611. [Link]
Mastryukov, V. S., et al. (1993). The molecular structure of azetidine as determined by electron diffraction. Journal of Molecular Structure, 298(1-2), 1-8. [Link]
Safety & Regulatory Compliance
Safety
Operational Guide: Safe Disposal of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
[1][2] Executive Summary & Immediate Directive Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a specialized heterocyclic building block.[1][2] While often chemically stable under ambient conditions, its disposal req...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Immediate Directive
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a specialized heterocyclic building block.[1][2] While often chemically stable under ambient conditions, its disposal requires strict adherence to protocols governing nitrogen-sulfur organic compounds and strained ring systems .[1][2]
Core Directive: Do NOT dispose of this compound down the drain or via standard municipal trash.
Primary Disposal Path: High-temperature incineration (>1000°C) with scrubber systems.[1]
Immediate Action: Segregate from strong oxidizers and acids.[1][3] Label as "Hazardous Waste - Irritant/Organic Sulfur."[1][2]
Chemical Profile & Hazard Analysis
Understanding the molecular architecture is the first step in safe disposal.[1] This compound features two critical functional moieties that dictate its waste classification:
Azetidine Ring: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[1] While the sulfonamide group reduces the basicity of the nitrogen, the ring remains susceptible to opening under acidic conditions, potentially generating reactive alkylating species.[2]
Sulfonamide Linkage: The methylsulfonyl group (
) renders the molecule robust against simple hydrolysis but necessitates incineration with scrubbing to capture sulfur oxides ().
Physicochemical Data Summary
Property
Description
Operational Implication
Physical State
White to off-white solid
Dust generation is a primary inhalation risk during transfer.[1][2]
Reactivity
Stable; Incompatible with strong oxidizers/acids
Keep away from nitric acid or perchlorates in waste storage.[2]
Disposal Code: While not explicitly P- or U-listed, classify as Non-Halogenated Organic Waste . If the facility distinguishes sulfur waste, flag it for High-BTU Incineration with Sulfur Scrubbing .[1]
Regulatory & Compliance Context
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this material is not a specifically listed waste (P or U list).[5] However, the generator is responsible for determining hazards.[1]
Waste Characterization: Based on "Process Knowledge," treat as Hazardous Waste due to toxicity/irritancy potential.[1]
EPA Waste Codes: If the waste is flammable (e.g., in solvent), apply D001 .[2] If it is purely toxic/irritant, it may not carry a D-code but must still be managed as non-regulated chemical waste or state-regulated waste depending on local laws (e.g., California or Massachusetts often have stricter definitions).[1][2]
Why Incineration?
Landfilling organic nitrogen/sulfur compounds is environmentally irresponsible.[1]
Mechanism: Incineration at >1000°C ensures the complete destruction of the strained azetidine ring and the sulfonamide bond.[1]
Byproducts: The sulfur content converts to
, which industrial scrubbers neutralize to gypsum () or similar salts, preventing acid rain contribution.
Emergency Spills
Small Spill (Solid):
Dampen a paper towel with water (to prevent dust) and wipe up.[1]
Personal Protective Equipment (PPE) & Handling Strategy: Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
[1] Executive Summary: The "Precautionary Principle" As researchers, we often handle intermediates where specific toxicological data is sparse. Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a prime example.[1] Whil...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Precautionary Principle"
As researchers, we often handle intermediates where specific toxicological data is sparse. Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a prime example.[1] While it possesses a stabilizing methylsulfonyl group, the core azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[1]
Why this matters: Ring strain can facilitate ring-opening reactions, potentially leading to alkylation of biological nucleophiles (DNA/proteins).[1] Therefore, even if the Safety Data Sheet (SDS) only lists "Irritant," you must handle this compound with the rigor reserved for potential sensitizers.
This guide moves beyond generic compliance, offering a logistical framework to protect your assay integrity and your health.
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the chemical behavior.[2]
Increases stability compared to free azetidines, but does not eliminate ring reactivity.
Methyl Ester
Susceptible to hydrolysis.
Avoid moisture; potential for methanol release upon degradation.
Physical State
Likely Solid or Viscous Oil.
Dust/Aerosol inhalation is the primary exposure vector during weighing.
The PPE Matrix: A Tiered Approach
Do not use a "one size fits all" approach. PPE should scale with the operational risk.[3]
Tier 1: Standard Bench Handling (Closed Containers/Analysis)
For moving sealed vials or running closed automated systems (e.g., LCMS).[1]
Eyes: ANSI Z87.1 Safety Glasses with side shields.
Hands: Single Nitrile Gloves (minimum 4 mil thickness).
Body: Standard cotton-blend lab coat (buttoned).
Tier 2: Active Manipulation (Weighing, Solubilization, Synthesis)
For open handling where dust generation or splash is possible.[1]
Eyes:Chemical Splash Goggles (indirect vented). Reasoning: Standard glasses do not seal against airborne dust or multidirectional splashes.[1]
Hands:Double Gloving Protocol.
Inner Layer: 4 mil Nitrile (bright color).
Outer Layer: 5-8 mil Nitrile or Neoprene (dark color).[1]
Logic: This provides a visual breach indicator and increases breakthrough time significantly [1].
Respiratory: Work strictly within a Fume Hood .[4] If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 particulate respirator at minimum.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Zone)
Most exposure incidents occur during the transfer of solids due to static charge and invisible dust.
Static Control: Use an anti-static gun or bar on the spatula and weighing boat. Azetidine derivatives often carry static charge, causing "fly-away" powder.[1]
The "Damp Wipe" Technique: Before removing the weighing boat from the balance, wipe the exterior of the stock container with a lint-free wipe dampened with ethanol. This removes invisible residues that may have settled during opening.
Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powders across the lab.
Recommended Solvent: DMSO or DMF (standard for this class).
Caution: DMSO penetrates skin rapidly and can carry the azetidine with it. Never touch a DMSO solution of this compound, even with single gloves. [1]
B. Reaction Setup
Glassware: Inspect for micro-cracks. Ring-strained compounds can degrade exothermically if catalyzed by trace impurities on dirty glass.[1]
Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent hydrolysis risks in case of a flask rupture.
Emergency Response & Decontamination
Exposure Scenarios[1][3][5]
Skin Contact:
Do not scrub. Scrubbing abrades the skin barrier.
Flush with cool water for 15 minutes.
Wash gently with soap.
Eye Contact:
Flush immediately at an eyewash station for 15 minutes.
Hold eyelids open forcibly to ensure irrigation behind the eye, where particulates get trapped.
Spill Cleanup (Solid)[1]
Isolate: Mark the area.
Dampen: Cover the powder with a paper towel soaked in an inert solvent (e.g., heptane or isopropyl alcohol) to prevent dust clouds.
Scoop: Lift the damp towel and solid together.
Wash: Clean the surface with 1N NaOH (mild base hydrolysis helps degrade the ester/azetidine core) followed by water.
Waste Disposal: Cradle-to-Grave
Proper disposal prevents environmental contamination and downstream hazards.[1]
Classification: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).[1]
Note: Although it contains Nitrogen and Sulfur, it typically does not require a separate "High Hazard" stream unless your facility mandates it for all azetidines.
Segregation:
Solid Waste: Dispose of weighing boats, contaminated gloves, and wipes in a dedicated "Solid Hazardous Waste" drum. Do not throw these in the regular trash.
Liquid Waste: Combine with compatible organic solvents. Ensure the waste container is not purely acidic, as strong acids can cause uncontrolled hydrolysis/exotherms with the azetidine ring.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring no step is missed.
Caption: Operational logic flow for handling Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate, prioritizing dust control and skin protection.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[6] [Link]1]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[7] United States Department of Labor. [Link]1]
PubChem. (n.d.).[8] Azetidine-3-carboxylic acid derivatives (General Safety Info).[1] National Library of Medicine. [Link]1]